Benzenesulfonic acid, (acetylamino)-
Description
Significance and Broad Research Landscape of Benzenesulfonic Acid Compounds
Benzenesulfonic acid and its derivatives are cornerstone compounds in organic chemistry. Their importance stems from their dual functionality: the strong acidity of the sulfonic acid group and the versatile reactivity of the aromatic ring. wikipedia.org This combination makes them valuable as strong acid catalysts in numerous organic transformations. They also serve as crucial intermediates in the synthesis of a diverse range of chemicals, including dyes, detergents, and pharmaceuticals. The ability of their salts to act as surfactants is fundamental to the production of cleaning agents. The broader research landscape for these compounds is vast, extending into materials science and environmental chemistry, where they are investigated for applications such as water treatment and the development of novel functional materials.
Historical Evolution of Synthetic Strategies and Applications of Acetylaminobenzenesulfonic Acid Systems
The synthesis of acetylaminobenzenesulfonic acids has evolved over time, with early methods laying the groundwork for more refined contemporary processes. A historically significant route involves the sulfonation of acetanilide (B955) with sulfuric acid or oleum. drugfuture.com Another foundational strategy is the acetylation of aminobenzenesulfonic acids. Traditionally, this was often carried out by reacting the sodium salt of the aminosulfonic acid in an aqueous solution with acetic anhydride (B1165640). google.com
A notable advancement in the synthesis of free N-acetylaminoarylsulfonic acids involves using sulfuric acid as a solvent for the acetylation of aminoarylsulfonic acids with acetic anhydride or acetyl chloride. google.com This method addressed the need for a process that could directly acetylate the free aminoarylsulfonic acids, which was previously challenging and often resulted in salt-containing products. google.com For instance, o-, m-, and p-aminobenzenesulfonic acids were found to be unreactive with acetic anhydride alone even at high temperatures for extended periods. google.com The development of processes using sulfuric acid as a solvent provided a more direct and cost-effective route to the desired products. google.com
The applications of these compounds are rooted in their chemical properties. They have been instrumental as intermediates in the synthesis of sulfa drugs and various dyes. The acetyl group often serves as a protecting group for the amino functionality during subsequent reactions, which can be removed later in the synthetic sequence.
Structural Diversity and Isomerism within the Acetylaminobenzenesulfonic Acid Class
The structural diversity of acetylaminobenzenesulfonic acid arises from the positional isomerism of the acetylamino and sulfonic acid groups on the benzene (B151609) ring. The three primary isomers are 2-(acetylamino)benzenesulfonic acid (N-acetylorthanilic acid), 3-(acetylamino)benzenesulfonic acid (N-acetylmetanilic acid), and 4-(acetylamino)benzenesulfonic acid (N-acetylsulfanilic acid). google.comnih.govprepchem.com These isomers are derived from the acetylation of the corresponding aminobenzenesulfonic acids: orthanilic acid, metanilic acid, and sulfanilic acid, respectively. google.comwikipedia.orgwikipedia.org
The position of the functional groups significantly influences the physical and chemical properties of the isomers, such as their solubility, melting point, and reactivity. This isomerism is a critical factor in their application, as different isomers may exhibit distinct biological activities or be suitable for different synthetic pathways. The accurate identification and separation of these isomers are crucial for their effective use and represent a significant challenge in analytical chemistry. nih.gov
| Isomer Name | Precursor Aminobenzenesulfonic Acid | Structure | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|
| 2-(Acetylamino)benzenesulfonic acid | Orthanilic acid (2-Aminobenzenesulfonic acid) wikipedia.orgsigmaaldrich.com | C₈H₉NO₄S | 215.23 drugfuture.com | |
| 3-(Acetylamino)benzenesulfonic acid | Metanilic acid (3-Aminobenzenesulfonic acid) wikipedia.org | C₈H₉NO₄S | 215.23 drugfuture.com | |
| 4-(Acetylamino)benzenesulfonic acid | Sulfanilic acid (4-Aminobenzenesulfonic acid) acs.org | C₈H₉NO₄S | 215.23 drugfuture.com |
Current Research Trends and Challenges in Acetylaminobenzenesulfonic Acid Chemistry
Contemporary research on acetylaminobenzenesulfonic acid derivatives is focused on expanding their applications and developing more efficient and sustainable synthetic methodologies. A significant area of investigation is the synthesis of novel derivatives with specific biological activities. For example, esters of 4-acetylaminobenzenethiosulfoacid have been synthesized and shown to possess potent antimicrobial and fungicidal properties. nih.gov This highlights the potential of these compounds in the development of new therapeutic agents.
Furthermore, derivatives of benzenesulfonic acid are being explored for their potential in environmental remediation. Their ability to form complexes with metal ions makes them promising candidates for removing heavy metals from contaminated water. The development of greener synthetic methods, such as using microwave irradiation to reduce reaction times and improve yields, is another active area of research.
Despite the progress, challenges remain. The selective synthesis of a specific isomer can be complex, and the separation of isomer mixtures can be difficult. Advanced analytical techniques, such as trapped ion mobility spectroscopy-time-of-flight mass spectrometry (TIMS-TOF-MS), are being developed for the rapid and accurate recognition of positional isomers of related compounds like aminobenzenesulfonic acid, which could be adapted for acetylated derivatives. nih.gov Overcoming these challenges will be key to unlocking the full potential of acetylaminobenzenesulfonic acid chemistry in various scientific fields.
Structure
2D Structure
3D Structure
Properties
CAS No. |
138721-63-8 |
|---|---|
Molecular Formula |
C8H9NO4S |
Molecular Weight |
215.23 g/mol |
IUPAC Name |
2-acetamidobenzenesulfonic acid |
InChI |
InChI=1S/C8H9NO4S/c1-6(10)9-7-4-2-3-5-8(7)14(11,12)13/h2-5H,1H3,(H,9,10)(H,11,12,13) |
InChI Key |
KCMKIDORSDPITL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1S(=O)(=O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Acetylaminobenzenesulfonic Acid Derivatives
Core Synthetic Pathways for Acetylaminobenzenesulfonic Acid Skeletons
The construction of the acetylaminobenzenesulfonic acid framework relies on a series of well-established and versatile chemical transformations. These core pathways involve the strategic introduction and modification of functional groups on a benzene (B151609) ring to achieve the desired substitution pattern.
Acylation Reactions for Selective Acetamido Group Introduction
A primary method for synthesizing the acetylaminobenzenesulfonic acid skeleton is through the acylation of an aminobenzenesulfonic acid precursor. This reaction selectively introduces the acetyl group onto the amino moiety. A particularly efficient approach is the solid-phase acylation, which avoids the use of bulk solvents, simplifying product isolation and reducing waste. chemistrysteps.com
In this method, an aminosulfonic acid, such as metanilic acid (3-aminobenzenesulfonic acid), is intimately mixed with a neutralizing agent, like sodium acetate (B1210297), and an acylating agent, typically acetic anhydride (B1165640). chemistrysteps.commdpi.com The reaction proceeds in a solid, semi-solid, or dough-like state, often facilitated by a kneader. chemistrysteps.comresearchgate.net The neutralization of the sulfonic acid group is crucial, as the acylation of the amino group proceeds poorly otherwise. chemistrysteps.com This solvent-free approach offers significant advantages over traditional aqueous methods, which often result in highly soluble products that are difficult to isolate and require salting out with large quantities of inorganic salts. chemistrysteps.com The solid-phase process is virtually quantitative and yields a high-purity product directly. chemistrysteps.com
| Starting Aminosulfonic Acid | Neutralizing Agent | Acylating Agent | Yield | Purity | Source |
|---|---|---|---|---|---|
| Metanilic acid | Sodium Acetate | Acetic Anhydride | 95% | >97% | mdpi.com |
| Broenner's acid | Sodium Acetate | Acetic Anhydride | 95% | 93% | chemistrysteps.com |
| 1-amino-8-naphthol-3,6-disulfonic acid (monosodium salt) | Sodium Acetate | Acetic Anhydride | N/A | N/A | researchgate.net |
Reduction of Nitro-Substituted Benzenesulfonic Acid Precursors to Amino Derivatives
The requisite aminobenzenesulfonic acid precursors for acylation are commonly synthesized by the reduction of their nitro-substituted counterparts. The synthesis of orthanilic acid, for example, was first achieved through the reduction of nitrobenzenesulfonic acid. wikipedia.org This transformation is a critical step, converting an electron-withdrawing nitro group into a nucleophilic amino group, ready for subsequent acylation.
Various reducing agents and methods can be employed for this purpose. Classic chemical methods involve the use of ammonium (B1175870) sulfide, iron, or zinc. wikipedia.org The process typically involves heating the nitrobenzenesulfonic acid with the reducing agent in an appropriate medium. For instance, the hydrolysis and subsequent reduction of o-nitrobenzenesulfonyl chloride is a documented pathway to orthanilic acid. wikipedia.org The choice of reducing agent can be influenced by factors such as cost, efficiency, and waste considerations. The resulting aminobenzenesulfonic acid can then be carried forward to the acylation step as described previously.
Hydroxylation Techniques for Aromatic Ring Functionalization
Introducing a hydroxyl group onto the benzenesulfonic acid core is a key functionalization for producing derivatives used in dyes and other specialty chemicals. Several distinct strategies exist for this transformation.
One of the oldest industrial methods is alkaline fusion , where an alkali metal salt of a benzenesulfonic acid is heated with a strong base like sodium hydroxide (B78521) at high temperatures (above 220 °C). wikipedia.org This process directly replaces the sulfonic acid group with a hydroxyl group, forming a phenoxide salt, which is then acidified to yield the phenol (B47542). wikipedia.org
A more modern approach involves direct electrophilic hydroxylation . Aromatic compounds can be hydroxylated using hydrogen peroxide in a reaction medium containing a superacid, such as trifluoromethanesulfonic acid. google.com This method allows for the introduction of a hydroxyl group onto the aromatic ring while keeping the sulfonic acid group intact, provided the reaction conditions are carefully controlled.
Nucleophilic Aromatic Substitution (SNAr) offers another pathway if a suitable leaving group, such as a halogen, is already present on the ring. The powerful electron-withdrawing nature of the sulfonic acid group activates the ring towards attack by nucleophiles. A halogen atom positioned ortho or para to the sulfonic acid group can be displaced by a hydroxide or alkoxide nucleophile to introduce the hydroxyl functionality.
Sequential Functionalization Strategies of Benzenesulfonic Acid Cores
The synthesis of complex, multi-substituted benzenes requires precise control over the sequence of reactions. Sequential functionalization strategies leverage the directing effects of existing substituents to guide the position of incoming functional groups during electrophilic aromatic substitution.
The sulfonic acid group (–SO₃H) is a deactivating, meta-directing group. This property can be exploited to introduce subsequent substituents. For example, the nitration of benzenesulfonic acid would primarily yield m-nitrobenzenesulfonic acid. This nitro-substituted intermediate can then be further functionalized. The nitro group can be reduced to an amino group (–NH₂), which is an activating, ortho-, para-directing group. This new directing group can then guide the next substitution. Subsequent acylation of the amino group yields an acetamido group (–NHCOCH₃), which is also an activating, ortho-, para-director.
By strategically sequencing these fundamental reactions—sulfonation, nitration, reduction, and acylation—chemists can synthesize a wide array of isomers of acetylaminobenzenesulfonic acid with various other substituents positioned regioselectively around the aromatic ring.
Sustainable and Green Chemistry Approaches in Synthesis
Modern synthetic chemistry places a strong emphasis on sustainability, aiming to reduce energy consumption, minimize waste, and improve reaction efficiency. These green chemistry principles are increasingly being applied to the synthesis of acetylaminobenzenesulfonic acid derivatives.
Microwave-Assisted Organic Synthesis (MAOS) for Reaction Acceleration
Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful technology for accelerating a wide range of chemical reactions. Unlike conventional heating where heat is transferred inefficiently through the vessel walls, microwaves directly couple with polar molecules in the reaction mixture, leading to rapid and uniform heating. This technique dramatically reduces reaction times, often from hours to minutes, while frequently improving product yields and purity.
The application of MAOS is highly relevant for the synthesis of acetylaminobenzenesulfonic acid and its derivatives. For instance, in the synthesis of azo dyes, which often use sulfonated aromatic amines as precursors, microwave irradiation has been shown to complete the coupling reaction in just a few minutes at 150 °C, achieving yields as high as 95% on a gram scale. Similarly, key transformations like peracetylation, a reaction analogous to the acylation step in acetylaminobenzenesulfonic acid synthesis, have been optimized under microwave conditions, reducing reaction times from hours to just 10 minutes with excellent yields. The efficiency of MAOS makes it an attractive, energy-saving, and sustainable alternative to conventional thermal methods.
| Reaction Type | Substrate | Method | Reaction Time | Yield | Source |
|---|---|---|---|---|---|
| Peracetylation | Neu5Ac1Me | Microwave (70 °C) | 10 min | 93% | |
| Azo Dye Synthesis | Nitrobenzene (B124822) + 4-aminophenol | Microwave (150 °C) | 3 min | 95% | |
| Azobenzene Synthesis | Various | Microwave (two steps) | ~20 min | Moderate to Good |
Development of Environmentally Benign Reductive Systems
The reduction of nitro compounds is a fundamental step in the synthesis of many amino-containing aromatic compounds. Traditional methods often involve harsh reagents and produce significant waste. In response, green chemistry principles have driven the development of more sustainable reductive systems.
Catalytic hydrogenation and transfer hydrogenation are prominent among these greener approaches for the synthesis of secondary and tertiary amines from nitro compounds. frontiersin.org These methods offer high selectivity, broad substrate scope, and operate under relatively mild conditions. frontiersin.org The development of non-noble metal-based catalysts has been a significant breakthrough in this area. frontiersin.org
Recent innovations include the use of magnetically retrievable copper ferrite (B1171679) (CuFe₂O₄) nanoparticles as a catalyst with sodium borohydride (B1222165) (NaBH₄) in water for the reduction of nitriles and nitro compounds to their corresponding amines. researchgate.net This system demonstrates high catalytic performance and allows for easy recovery and recycling of the catalyst. researchgate.net Another novel approach utilizes a biomass-derived heterogeneous copper catalyst for the sulfonylation of aniline (B41778) derivatives, showcasing the potential for bio-inspired catalytic systems. mdpi.com
Furthermore, metal-free reduction methods have been developed, such as the use of trichlorosilane (B8805176) in a continuous-flow system, which allows for the efficient conversion of both aromatic and aliphatic nitro derivatives to primary amines in high yields and short reaction times without the need for purification. beilstein-journals.org Photoenzymatic systems, employing a nitroreductase in synergy with a photocatalyst like chlorophyll, have also been shown to selectively reduce nitroarenes into various aromatic amino products with excellent yields. rug.nl
Table 1: Comparison of Reductive Systems for Nitroarenes
| Reductive System | Catalyst/Reagent | Advantages | Disadvantages |
| Catalytic Hydrogenation | Noble or non-noble metals (e.g., Pd, Ni) | High efficiency, clean process | Use of flammable H₂ gas, expensive catalysts |
| Transfer Hydrogenation | Formic acid, Hydrazine hydrate | Milder conditions, avoids H₂ gas | Potential for by-product formation |
| CuFe₂O₄ NPs / NaBH₄ | Copper ferrite nanoparticles | High recyclability, green solvent (water) | Requires synthesis of nanoparticles |
| Trichlorosilane (Flow) | HSiCl₃ / Tertiary amine | Metal-free, high yield, fast reaction | Trichlorosilane is corrosive |
| Photoenzymatic System | Nitroreductase / Chlorophyll | High selectivity, uses light energy | Limited to specific enzyme substrates |
Optimized Acetylation Conditions for Improved Yield and Purity
Acetylation is a key reaction for protecting the amino group and is critical in the synthesis of acetylaminobenzenesulfonic acid. Optimizing acetylation conditions is essential for maximizing yield and ensuring the purity of the final product.
Traditional acetylation methods often use acetic anhydride or acetyl chloride, which can be harsh and produce corrosive by-products. mdpi.comijcrt.org Modern approaches focus on milder reagents and conditions. One such method involves the N-acetylation of amines using acetonitrile (B52724) as the acetylating agent, catalyzed by alumina (B75360) in a continuous-flow system. nih.gov This process is environmentally friendly and has shown good to excellent conversions for various aromatic amines. nih.gov
Solvent-free and catalyst-free conditions have also been explored. An efficient method for the acetylation of alcohols, amines, phenols, and thiols using acetic anhydride at moderate temperatures without a catalyst or solvent has been reported, offering high yields and short reaction times. mdpi.com Ultrasound irradiation has been employed to facilitate the acylation of amines and sulfonamides with acetic anhydride under solvent-free and catalyst-free conditions, resulting in rapid reactions and high yields. orientjchem.org
For reactions in aqueous media, an efficient method for the acetylation of primary amines and amino acids has been developed using acetyl chloride in a brine solution under weakly basic conditions. ias.ac.in This approach represents a green chemical transformation that allows for easy work-up and isolation of the acetylated products in excellent yields. ias.ac.in The use of vinegar, which contains acetic acid, as a catalyst for the acetylation of amines with acetic anhydride has also been demonstrated as an eco-friendly and inexpensive alternative. ijcrt.org
Solid-phase acylation of aminosulfonic acids offers another route to high-purity products. This method can result in nearly quantitative yields of the acylated product in a dry form, and valuable by-products like acetic acid can be recovered. google.com
Table 2: Optimized Acetylation Conditions for Aromatic Amines
| Method | Acetylating Agent | Catalyst/Conditions | Key Features | Yield |
| Continuous-Flow | Acetonitrile | Alumina, 200°C, 50 bar | Environmentally friendly, milder reagent | Good to Excellent |
| Solvent-Free | Acetic Anhydride | None, moderate temperature | High yields, short reaction times | High |
| Ultrasound | Acetic Anhydride | None, room temperature | Rapid reaction, high yields | High |
| Aqueous Medium | Acetyl Chloride | Brine, NaOAc/TEA | Green chemistry, easy work-up | Excellent |
| Solid-Phase | Acetic Anhydride | Intensive agitation | Quantitative yield, high purity, by-product recovery | >98% |
Water-Phase Reactions and Minimization of Hazardous Reagents
The use of water as a solvent in organic synthesis is a cornerstone of green chemistry, offering significant environmental and safety benefits over traditional organic solvents. For the synthesis of acetylaminobenzenesulfonic acid derivatives, water-phase reactions are being increasingly developed to minimize the use of hazardous reagents.
A notable example is the acetylation of primary amines and amino acids in a brine solution. ias.ac.in This method utilizes the highly reactive but inexpensive acetylating agent, acetyl chloride, in an aqueous medium under weakly basic conditions, which is a significant advancement as its reactivity typically precludes its use in water. ias.ac.in This process is not only environmentally friendly but also features a simple work-up and isolation procedure, leading to excellent yields of the amide products. ias.ac.in
The acylation of amines in the form of their hydrochlorides can be efficiently carried out in an aqueous medium with the addition of sodium bicarbonate. researchgate.net This approach allows for the chemoselective acylation of amines in the presence of other functional groups like phenols and thiols with high selectivity, and the products can be isolated without the need for chromatographic separation. researchgate.net
By conducting reactions in water, the need for volatile and often toxic organic solvents is eliminated, reducing environmental pollution and improving worker safety. Furthermore, these aqueous methods often lead to simplified purification processes, as the desired products may precipitate from the reaction mixture and can be collected by simple filtration.
Synthesis of Key Intermediates and Precursors
Preparation of Sulfonated Aromatic Amines
Aromatic sulfonation is a widely used electrophilic aromatic substitution reaction where a hydrogen atom on an arene is replaced by a sulfonic acid group (-SO₂OH). wikipedia.org The synthesis of sulfonated aromatic amines, such as sulfanilic acid, is a critical step.
The most common method for preparing sulfanilic acid is the reaction of aniline with concentrated sulfuric acid. google.comstudypool.com This reaction typically involves heating aniline with sulfuric acid, which first forms anilinium hydrogen sulfate (B86663). studypool.com Upon further heating to around 180-190°C, this intermediate rearranges to form 4-aminobenzenesulfonic acid. google.comchemistrysteps.com An optimized procedure involves reacting aniline with a 90% solution of concentrated sulfuric acid, followed by heating, and then precipitating the product in ice water to achieve a purity of 99% and a yield of up to 98%. google.com
To improve efficiency and reduce waste, a process has been developed where the reaction is carried out in an excess of sulfuric acid, which acts as the solvent. google.com This method, with recycling of the excess acid, can provide a nearly 100% yield of high-quality sulfonated aromatic amine with virtually no effluent. google.com The Tyrer sulfonation process is another historical method of technological importance where benzene vapor is passed through 90% sulfuric acid at elevated temperatures. wikipedia.org
Generation of Nitro-Aminobenzenesulfonic Acid Intermediates
Nitro-aminobenzenesulfonic acid intermediates are valuable precursors in the synthesis of more complex derivatives. These compounds can be prepared through several synthetic routes.
One classic named reaction for this purpose is the Piria reaction, where nitrobenzene is treated with a metal bisulfite. This process results in the formation of an aminosulfonic acid through a combined reduction of the nitro group and sulfonation. wikipedia.org
Another approach involves the selective reduction of aromatic dinitro compounds. An efficient method for the catalytic monoreduction of dinitroaromatic compounds to nitroanilines has been reported using a selenium catalyst with CO/H₂O under atmospheric pressure. researchgate.net This mono-reduction exhibits high selectivity and is tolerant of other reducible functional groups on the aromatic ring. researchgate.net
The synthesis of 2-aminobenzenesulfonic acid can be achieved from 2-nitrothiophenol (B1584256) by boiling it in a dioxane and water mixture. chemicalbook.com Alternatively, 2-chloronitrobenzene can be converted to 2,2'-dinitrodiphenyl disulfide, which is then oxidized and hydrolyzed to 2-nitrobenzenesulfonyl chloride, followed by reduction to yield 2-aminobenzenesulfonic acid. chemicalbook.com
Strategies for Salt Formation to Enhance Compound Stability
The formation of salts is a widely used strategy in the pharmaceutical and chemical industries to improve the physicochemical properties of compounds, including their stability, solubility, and handling characteristics. researchgate.net For aminobenzenesulfonic acids and their derivatives, forming salts can be particularly advantageous.
Sulfonic acid salts are known to enhance the melting point, typically above 200°C, and provide high thermal stability. researchgate.net These properties are beneficial for storage and formulation. The use of sulfonic acids for salt formation has been shown to substantially improve the physicochemical properties of active pharmaceutical ingredients (APIs). researchgate.net
In the context of stabilizing amorphous forms of drugs, co-amorphization with sulfonic acids has been shown to be a promising approach. nih.gov For instance, co-amorphous systems of olanzapine (B1677200) with sulfonic acids were found to be stable for extended periods under various humidity conditions, whereas the amorphized drug alone readily recrystallized. nih.gov Spectroscopic data suggest the formation of salts between the drug and the sulfonic acid co-formers. nih.gov
Chemical Reactivity and Mechanistic Investigations of Acetylaminobenzenesulfonic Acid Systems
Electrophilic Aromatic Substitution (EAS) Pathways
Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, and the substituents on the benzene (B151609) ring profoundly influence the rate and regioselectivity of these reactions. wikipedia.org
The acetamido group (-NHCOCH₃) is an activating group and an ortho, para-director in electrophilic aromatic substitution reactions. echemi.comstackexchange.com This is because the nitrogen atom has a lone pair of electrons that can be delocalized into the benzene ring through resonance, thereby increasing the electron density at the ortho and para positions. libretexts.orgpressbooks.pub This increased nucleophilicity at these positions makes them more susceptible to attack by electrophiles. youtube.com While the acetamido group is activating, its activating ability is somewhat diminished compared to an amino (-NH₂) group due to the electron-withdrawing nature of the adjacent carbonyl group. stackexchange.com
Conversely, the sulfonic acid group (-SO₃H) is a deactivating group and a meta-director. wikipedia.orgchemistrytalk.org The strong electron-withdrawing nature of the sulfonyl group decreases the electron density of the aromatic ring, making it less reactive towards electrophiles. wikipedia.org The deactivation is most pronounced at the ortho and para positions, leaving the meta position as the most favorable site for electrophilic attack.
When both groups are present on the same benzene ring, as in acetylaminobenzenesulfonic acid, the directing effects are combined. The powerful ortho, para-directing influence of the acetamido group generally overrides the meta-directing effect of the sulfonic acid group. Therefore, incoming electrophiles will preferentially substitute at the positions ortho and para to the acetamido group.
Nitration is a classic example of electrophilic aromatic substitution where a nitro group (-NO₂) is introduced onto an aromatic ring. chemistrysteps.comchemguide.co.uk This is typically achieved by using a mixture of concentrated nitric acid and concentrated sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.comlibretexts.orglibretexts.org
In the case of acetylaminobenzenesulfonic acid, the nitration reaction is directed by the activating acetamido group to the positions ortho and para to it. For instance, in the nitration of acetanilide (B955) (a related compound without the sulfonic acid group), the major products are p-nitroacetanilide with a smaller amount of the o-nitro isomer. stackexchange.com The presence of the sulfonic acid group will influence the specific isomer distribution and may require adjusted reaction conditions. The deactivating nature of the sulfonic acid group can make the reaction conditions for nitration more rigorous compared to acetanilide alone. stmarys-ca.edu
Nucleophilic Reactivity of Amino and Hydroxy Functionalities
The amino group, once deacetylated from the acetamido group, and potentially a hydroxyl group if introduced, can undergo various nucleophilic reactions.
Primary aromatic amines can be converted into diazonium salts through a process called diazotization. pbworks.com This reaction involves treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C). pbworks.comunb.ca The resulting diazonium ion is a weak electrophile and can react with electron-rich aromatic compounds, such as phenols and anilines, in what is known as a diazonium coupling reaction. nih.govslideshare.net This reaction is a form of electrophilic aromatic substitution and is the basis for the synthesis of a vast array of azo dyes. pbworks.comslideshare.net
For acetylaminobenzenesulfonic acid, the acetamido group would first need to be hydrolyzed back to an amino group to undergo diazotization. The resulting aminobenzenesulfonic acid can then be diazotized and coupled with various aromatic compounds to form azo dyes. google.com The specific isomer of aminobenzenesulfonic acid used (e.g., sulfanilic acid or metanilic acid) will determine the structure of the final azo dye. google.com The coupling reaction is often carried out under specific pH conditions to ensure the desired product is formed. google.com
Table 1: Examples of Azo Dyes Synthesized from Aminobenzenesulfonic Acids
| Diazonium Component | Coupling Component | Resulting Azo Dye Class |
|---|---|---|
| Diazotized Sulfanilic Acid | β-Naphthol | Orange Azo Dyes |
| Diazotized Metanilic Acid | Ortho-toluidine | Yellow to Orange Azo Dyes |
| Diazotized Sulfanilic Acid | N,N-Dimethylaniline | Methyl Orange (an indicator) |
The amino group of aminobenzenesulfonic acid (obtained after deacetylation) can participate in amide bond formation reactions. luxembourg-bio.com This typically involves the reaction of the amine with a carboxylic acid or its derivative, such as an acyl chloride or an acid anhydride (B1165640). fishersci.co.uknih.gov To facilitate the reaction between a carboxylic acid and an amine, coupling reagents are often employed to activate the carboxylic acid. luxembourg-bio.combath.ac.uk Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC). fishersci.co.uk
These reactions are fundamental in peptide synthesis and are also used to create a wide variety of other amide-containing molecules. The reactivity of the amino group in aminobenzenesulfonic acid allows for its incorporation into larger molecular structures through the formation of stable amide linkages.
Redox Chemistry of Acetylaminobenzenesulfonic Acid Derivatives
The substituents on the benzenesulfonic acid ring can undergo various oxidation and reduction reactions.
The nitro group, which can be introduced via nitration as discussed in section 3.1.2, is a deactivating, meta-directing substituent in a high oxidation state. libretexts.org This nitro group can be readily reduced to an amino group, which is an activating, ortho, para-director. libretexts.org This transformation is synthetically useful as it allows for a change in the electronic properties and directing effects of the substituent. Common methods for the reduction of nitroarenes include catalytic hydrogenation (H₂ with a metal catalyst like Pd, Pt, or Ni) or the use of metals in acidic solution (e.g., Sn, Fe, or Zn in HCl). libretexts.org
Conversely, alkyl side-chains on a benzene ring can be oxidized to carboxylic acids under strong oxidizing conditions, such as with hot, acidic potassium permanganate (B83412) (KMnO₄). libretexts.org This reaction proceeds if there is at least one benzylic hydrogen atom. The sulfonic acid group itself is generally stable to these oxidizing conditions. The oxidation of substituted toluenesulfonic acids, for example, has been studied. bibliotekanauki.pl The reduction of the sulfonic acid group itself is more challenging due to the high oxidation state of the sulfur atom. However, under certain conditions with specific reducing agents, it can be reduced to a thiol. oup.com
Oxidation Reactions to Form Sulfonic Acid Derivatives
The direct oxidation of the acetylaminobenzenesulfonic acid molecule is not a commonly reported transformation. However, the formation of the sulfonic acid group itself is often achieved through the oxidation of other sulfur-containing functional groups. One of the primary methods for preparing sulfonic acids is through the oxidation of thiols (R-SH). This process is a fundamental route in organosulfur chemistry for creating the sulfonic acid moiety (R-SO₃H).
Additionally, research has been conducted on the oxidation of related benzenesulfonic acid derivatives. For instance, the oxidation of o- and p-toluenesulfonic acids using cerium(IV) in a perchloric acid solution has been studied. In these reactions, it was determined that the rate-limiting step depends on the concentration of the acid. Benzoic acid was identified as one of the intermediate products, indicating that the oxidation occurs at the methyl group on the benzene ring. google.com
Reduction of Nitro Groups to Amino Groups
The reduction of aromatic nitro groups to their corresponding amino groups is a foundational reaction in the synthesis of precursors to acetylaminobenzenesulfonic acid. This transformation is of significant industrial importance. A variety of methods exist to achieve this reduction.
Catalytic hydrogenation is a widely used method, employing catalysts such as Raney nickel, palladium-on-carbon, or platinum(IV) oxide. scribd.com Another classic and industrially significant method is the Béchamp reduction, which uses iron metal in an acidic medium. scribd.com
Modern advancements have introduced alternative reagents and systems to improve selectivity and sustainability. These include the use of sodium hydrosulfite, tin(II) chloride, and titanium(III) chloride. scribd.com A patented method describes the reduction of an aromatic nitro group using iron or zinc metal in the presence of a halogen-containing aliphatic carboxylic acid, such as trichloro- or trifluoroacetic acid. researchgate.net The choice of reducing agent can be critical for chemoselectivity, especially when other reducible functional groups are present in the molecule. researchgate.net
| Reduction Method | Reagents/Catalysts | Substrate Example | Application Note |
| Catalytic Hydrogenation | Raney Ni, Pd/C, PtO₂ | Nitroarenes | Widely used industrially and in laboratories. |
| Béchamp Reduction | Fe / Acidic Media | Aromatic Nitro Compounds | A classic method discovered over a century ago. researchgate.net |
| Metal/Acid Reduction | Zn or Sn / Acid | Nitroaromatics | Common laboratory-scale reduction method. scribd.com |
| Hydrosulfite Reduction | Na₂S₂O₄ | Dinitrophenol | Can offer selectivity in certain cases. scribd.com |
| Halogenated Acid Method | Fe or Zn / CF₃COOH | Benzene with a nitro group | A patented method claiming high efficiency. researchgate.net |
Functional Group Transformations and Derivatization
Acylation and Sulfonation of Related Compounds
The synthesis of acetylaminobenzenesulfonic acid and its derivatives often involves key acylation and sulfonation steps on related precursor molecules.
Sulfonation: The sulfonation of acetanilide is a primary route to producing p-acetamidobenzenesulfonic acid. This reaction is an electrophilic aromatic substitution where the acetamido group directs the incoming sulfonic acid group predominantly to the para position due to steric hindrance at the ortho positions. globalspec.com The reaction is typically carried out using chlorosulfonic acid (HSO₃Cl), which serves as both the sulfonating and chlorinating agent. scribd.com The process first yields p-acetamidobenzenesulfonic acid, which can then be converted to p-acetamidobenzenesulfonyl chloride. scribd.comalrasheedcol.edu.iq
Acylation: The acylation of an amino group is the defining step in converting an aminobenzenesulfonic acid to an acetylaminobenzenesulfonic acid. This reaction is typically performed on aminobenzenesulfonic acids (such as sulfanilic acid) using an acylating agent like acetic anhydride. A notable development in this area is the implementation of solid-phase or semi-solid-state reactions. google.comgoogle.com This method avoids the use of solvents, which is advantageous because the resulting acylated products are often highly soluble in aqueous media, making their isolation difficult. google.com The process involves mixing the aminosulfonic acid with a base (like sodium acetate (B1210297) to neutralize the sulfonic acid moiety) and the acylating agent, yielding the N-acyl derivative directly. google.comgoogle.com
| Reaction | Starting Material | Reagent(s) | Key Product |
| Sulfonation | Acetanilide | Chlorosulfonic Acid (HSO₃Cl) | p-Acetamidobenzenesulfonic acid |
| Acylation | 3-Aminobenzenesulfonic acid | Acetic Anhydride, Sodium Acetate | 3-Acetylaminobenzenesulfonic acid sodium salt |
Formation of Schiff Bases and Imine Derivatives
The formation of Schiff bases, which contain a carbon-nitrogen double bond (imine), requires a primary amino group to react with a carbonyl compound (an aldehyde or ketone). In acetylaminobenzenesulfonic acid, the nitrogen atom is part of an amide and is therefore not sufficiently nucleophilic to form an imine directly. The acetyl group must first be hydrolyzed to yield the free amine, 4-aminobenzenesulfonic acid (sulfanilic acid).
Once the aminobenzenesulfonic acid is obtained, it can readily undergo condensation reactions with aldehydes to form Schiff base derivatives. For example, 4-aminobenzenesulfonic acid has been reacted with terephthalaldehyde (B141574) in the presence of a base to prepare a Schiff base. google.com Similarly, reactions with 2-hydroxybenzaldehyde have been used to synthesize Schiff bases containing sulfonic acid groups. dergipark.org.tr The reaction proceeds via nucleophilic addition of the primary amine to the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic imine linkage. dergipark.org.tr A Schiff base has also been formed from the reaction of sulfanilic acid with dimethylformamide. nih.gov
Catalytic Applications of Acetylaminobenzenesulfonic Acids and Their Derivatives
Acid Hydrolysis and Esterification Catalysis
Benzenesulfonic acids and their derivatives are strong organic acids due to the presence of the -SO₃H group, which allows them to function as effective Brønsted acid catalysts. They serve as efficient and less corrosive alternatives to mineral acids like sulfuric acid for reactions such as esterification and hydrolysis. revistadechimie.ro
In esterification, the sulfonic acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity and facilitates nucleophilic attack by the alcohol. psu.edu This mechanism is the reverse of acid-catalyzed ester hydrolysis, where the catalyst first protonates the ester's carbonyl oxygen to activate it for nucleophilic attack by water. chemistrysteps.comyoutube.comlibretexts.org
Derivatives such as 4-aminobenzenesulfonic acid have been investigated as sulfonic agents to create solid acid catalysts. researchgate.net Carbon catalysts functionalized with 4-aminobenzenesulfonic acid have been synthesized and used to catalyze the esterification of oleic acid with methanol (B129727) for biodiesel production, demonstrating high efficiency. researchgate.net The catalytic activity of various benzenesulfonic acid derivatives has been compared, showing that their effectiveness in esterification is related to their acidity. revistadechimie.ro
| Catalyst Type | Reaction Catalyzed | Reactants | Key Findings |
| Benzenesulfonic Acid Derivatives | Esterification | Acetic acid and n-propanol | Catalytic activity is comparable to sulfuric acid but with less corrosion. revistadechimie.ro |
| Carbon catalyst with 4-aminobenzenesulfonic acid groups | Esterification | Oleic acid and methanol | Achieved 95.04% efficiency, outperforming commercial Amberlyst-15. researchgate.net |
| Dodecylbenzene sulfonic acid (DBSA) | Esterification | Various carboxylic acids and alcohols | Effective for solvent-free esterification at room temperature. psu.edu |
Polymerization and Alkylation Reactions
The chemical reactivity of acetylaminobenzenesulfonic acid systems, particularly concerning polymerization and alkylation, is a subject of significant interest due to the potential for creating functional polymers and specialty chemicals. While direct polymerization of benzenesulfonic acid, (acetylamino)- is not feasible without a polymerizable functional group, its derivatives, particularly those incorporating a vinyl or styrenic moiety, are amenable to polymerization. Similarly, alkylation reactions can be explored at various sites within the molecule, though the reactivity is heavily influenced by the existing functional groups.
Polymerization of Acetylaminobenzenesulfonic Acid Analogs
For benzenesulfonic acid, (acetylamino)- to undergo polymerization, it must first be functionalized with a polymerizable group, such as a vinyl group, to form a monomer like 4-acetamidostyrene-sulfonic acid. The polymerization of such a monomer can be conceptualized through established methods for similar styrenic and sulfonic acid-containing monomers. Free radical polymerization and controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), are common approaches.
Free Radical Polymerization:
Free radical polymerization of styrenesulfonic acid and its derivatives is a well-documented process, often carried out in aqueous or polar organic solvents. upb.romdpi.com The polymerization is typically initiated by thermal or redox initiators. For an analogous monomer like 4-acetamidostyrene-sulfonic acid, a similar approach would be applicable. The reaction conditions, such as initiator concentration, monomer concentration, temperature, and solvent, would significantly influence the molecular weight and polydispersity of the resulting polymer.
A representative free radical polymerization of a sodium styrenesulfonate monomer is detailed in the table below, illustrating typical reaction parameters and outcomes. mdpi.com
| Entry | Monomer | Initiator (wt.%) | Solvent (Water/DMF ratio) | Temp (°C) | Time (h) | Conversion (%) | M_n ( g/mol ) | PDI |
| 1 | Sodium 4-styrenesulfonate | Benzoyl Peroxide (2%) | 1/9 | 105 | 18 | 98 | 25,000 | 1.5 |
| 2 | Sodium 4-styrenesulfonate | Benzoyl Peroxide (2%) | 2/8 | 105 | 18 | 99 | 32,000 | 1.4 |
| 3 | Sodium 4-styrenesulfonate | Benzoyl Peroxide (2%) | 8/2 | 105 | 18 | 95 | 45,000 | 1.7 |
| 4 | Sodium 4-styrenesulfonate | Benzoyl Peroxide (2%) | 9/1 | 105 | 18 | 92 | 58,000 | 1.8 |
M_n: Number average molecular weight, PDI: Polydispersity Index, DMF: N,N-Dimethylformamide
Atom Transfer Radical Polymerization (ATRP):
ATRP offers a more controlled approach to polymerization, allowing for the synthesis of polymers with well-defined architectures, predetermined molecular weights, and low polydispersity. nih.gov This method involves a transition metal catalyst, typically a copper complex, and an initiator. For a monomer like p-phenyl styrenesulfonate, ATRP has been successfully employed. nih.gov It is conceivable that a similar strategy could be applied to an acetylamino-substituted styrenesulfonic acid monomer.
The following table summarizes the ATRP of p-phenyl styrenesulfonate, providing insights into the conditions that could be adapted for analogous monomers. nih.gov
M_n,th: Theoretical number average molecular weight, M_n,exp: Experimental number average molecular weight, PDI: Polydispersity Index, 1-PEBr: 1-phenylethyl bromide, PMDETA: N,N,N',N'',N''-Pentamethyldiethylenetriamine, bpy: 2,2'-bipyridine, DPE: Diphenyl ether, DMF: N,N-Dimethylformamide
The resulting poly(acetylaminobenzenesulfonic acid) analogs would be functional polymers with potential applications as polyelectrolytes, ion-exchange resins, or membranes, owing to the presence of the sulfonic acid and acetylamino groups.
Alkylation Reactions
Alkylation of benzenesulfonic acid, (acetylamino)- presents a more complex scenario due to the presence of multiple potential reaction sites and the electronic effects of the substituents. The acetylamino group is an ortho-, para-director and an activating group, while the sulfonic acid group is a meta-director and a deactivating group. Their combined influence, along with the potential for reaction at the amide nitrogen, dictates the outcome of alkylation attempts.
N-Alkylation:
The nitrogen atom of the acetylamino group is a potential site for alkylation. However, direct alkylation of the amide nitrogen is generally challenging and may require strong bases to deprotonate the amide followed by reaction with an alkylating agent. There is limited specific literature on the N-alkylation of this particular compound.
C-Alkylation (Friedel-Crafts type):
Direct Friedel-Crafts alkylation of the aromatic ring is significantly hindered. The sulfonic acid group is strongly deactivating, making the ring electron-deficient and less susceptible to electrophilic attack. Furthermore, the Lewis acid catalysts typically used in Friedel-Crafts reactions can complex with the lone pairs on the oxygen and nitrogen atoms of the substituents, further deactivating the ring.
Alkylation of the Amino Group (Prior to Acetylation):
A more plausible route to alkylated derivatives is the alkylation of the amino group of sulfanilic acid, followed by acetylation. For instance, sulfanilic acid can undergo condensation with aldehydes or other electrophiles at the amino group. google.com Subsequent acetylation of the resulting secondary amine would yield an N-alkylated, N-acetylated benzenesulfonic acid derivative.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 4-acetamidobenzenesulfonic acid, ¹H and ¹³C NMR spectroscopy provide definitive assignments for every proton and carbon atom in the molecule.
The ¹H NMR spectrum of 4-acetamidobenzenesulfonic acid is characterized by distinct signals corresponding to the aliphatic acetyl protons and the aromatic protons on the benzene (B151609) ring. The aromatic region typically displays a pattern indicative of a 1,4-disubstituted (para) benzene ring system. Due to the deshielding effects of the electron-withdrawing sulfonic acid group and the electron-donating, yet resonance-withdrawing, acetamido group, the aromatic protons are split into two distinct sets of doublets.
The protons ortho to the acetamido group (H-2, H-6) are expected to appear at a different chemical shift than the protons ortho to the sulfonic acid group (H-3, H-5). The aliphatic portion of the spectrum is simpler, showing a single sharp peak corresponding to the three equivalent protons of the acetyl methyl group.
Table 1: Predicted ¹H NMR Chemical Shift Assignments for 4-Acetamidobenzenesulfonic Acid
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Acetyl (CH₃) | ~2.1 | Singlet | N/A |
| Aromatic (H-2, H-6) | ~7.6 | Doublet | ~8-9 |
| Aromatic (H-3, H-5) | ~7.8 | Doublet | ~8-9 |
| Amide (NH) | ~10.2 | Singlet (broad) | N/A |
Note: Predicted values are based on standard substituent effects in a polar solvent like DMSO-d₆. The amide proton signal can be broad and may exchange with D₂O.
The ¹³C NMR spectrum provides a detailed map of the carbon framework of the molecule. Each unique carbon atom in 4-acetamidobenzenesulfonic acid gives rise to a distinct signal. The spectrum will show signals for the methyl carbon of the acetyl group, the carbonyl carbon of the amide, and the four unique carbon atoms of the para-substituted benzene ring. The chemical shifts are influenced by the nature of the attached functional groups. The carbon atom attached to the sulfonic acid group (C-4) and the carbon atom attached to the nitrogen of the amide group (C-1) are significantly shifted downfield.
Table 2: Predicted ¹³C NMR Chemical Shift Assignments for 4-Acetamidobenzenesulfonic Acid
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Acetyl (CH₃) | ~24 |
| Aromatic (C-2, C-6) | ~120 |
| Aromatic (C-3, C-5) | ~128 |
| Aromatic (C-1) | ~140 |
| Aromatic (C-4) | ~142 |
| Carbonyl (C=O) | ~169 |
Note: Predicted values are based on standard substituent effects in a polar solvent like DMSO-d₆.
Vibrational Spectroscopy (FTIR, Raman)
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule by measuring the vibrations of its bonds.
The FTIR spectrum of 4-acetamidobenzenesulfonic acid provides a molecular fingerprint, with characteristic absorption bands confirming the presence of its key functional groups.
Amide Group: The amide functionality gives rise to several distinct bands. A strong absorption band for the C=O stretching vibration (Amide I band) is typically observed around 1660-1680 cm⁻¹. The N-H bending vibration (Amide II band) appears near 1550 cm⁻¹, and the N-H stretching vibration is visible as a broader band in the 3200-3400 cm⁻¹ region.
Sulfonic Acid Group: The sulfonic acid group (-SO₃H) is identified by its strong and characteristic S=O stretching vibrations. The asymmetric and symmetric stretching modes of the S=O bonds typically appear as strong bands in the regions of 1250-1120 cm⁻¹ and 1080-1010 cm⁻¹, respectively. A broad O-H stretching band from the sulfonic acid is also expected between 2800 and 3300 cm⁻¹.
Aromatic Ring: The presence of the benzene ring is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the ring, which appear as a series of absorptions in the 1450-1600 cm⁻¹ range.
Table 3: Characteristic FTIR Absorption Frequencies for 4-Acetamidobenzenesulfonic Acid
| Vibrational Mode | Functional Group | Typical Frequency Range (cm⁻¹) |
|---|---|---|
| N-H Stretch | Amide | 3200 - 3400 (broad) |
| C-H Stretch (Aromatic) | Benzene Ring | 3000 - 3100 |
| C=O Stretch (Amide I) | Amide | 1660 - 1680 (strong) |
| N-H Bend (Amide II) | Amide | 1530 - 1560 |
| C=C Stretch | Benzene Ring | 1450 - 1600 |
| S=O Asymmetric Stretch | Sulfonic Acid | 1120 - 1250 (strong) |
| S=O Symmetric Stretch | Sulfonic Acid | 1010 - 1080 (strong) |
| S-O Stretch | Sulfonic Acid | 680 - 780 |
In the solid state, the vibrational spectra can provide insights into intermolecular interactions, particularly hydrogen bonding. The broadness of the N-H and O-H stretching bands in the FTIR spectrum is a strong indicator of extensive hydrogen bonding. In 4-acetamidobenzenesulfonic acid, hydrogen bonds can form between the sulfonic acid group of one molecule and the amide group of another, leading to the formation of supramolecular structures. These interactions can cause shifts in the vibrational frequencies of the involved functional groups compared to their gas-phase or dilute solution values. Raman spectroscopy, which is particularly sensitive to symmetric vibrations and non-polar bonds, complements FTIR data and can be used to study the phenyl ring modes and the S-O bond vibrations with high sensitivity.
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)
UV-Visible (UV-Vis) spectroscopy investigates the electronic transitions within a molecule. The UV-Vis spectrum of 4-acetamidobenzenesulfonic acid is dominated by π → π* transitions associated with the aromatic ring. The parent compound, sulfanilic acid (4-aminobenzenesulfonic acid), shows a primary absorption maximum (λmax) around 248-250 nm.
The introduction of the acetyl group to the amino function (forming the acetamido group) typically results in a slight shift of this absorption band. The acetyl group's electron-withdrawing nature can cause a small hypsochromic (blue) or bathochromic (red) shift depending on the solvent and electronic environment.
Table 4: UV-Vis Absorption Data
| Compound | Solvent | λmax (nm) | Type of Transition |
|---|---|---|---|
| Sulfanilic Acid | Water | ~248 | π → π* |
| 4-Acetamidobenzenesulfonic Acid | Water | ~250-260 (Estimated) | π → π* |
While many aromatic sulfonic acids exhibit fluorescence, specific emission data for 4-acetamidobenzenesulfonic acid is not extensively documented. Fluorescence involves the emission of light from an excited electronic state. The presence of the conjugated π-system of the benzene ring, along with the electron-donating and -withdrawing substituents, suggests that the molecule has the potential to be fluorescent. The fluorescence properties, including excitation and emission wavelengths and quantum yield, would be highly dependent on factors such as solvent polarity, pH, and the presence of quenchers.
Elucidation of Electronic Transitions and Conjugation Pathways
The electronic transitions of 4-(acetylamino)benzenesulfonic acid are governed by the chromophoric system comprising the benzene ring substituted with an auxochromic acetylamino group and a sulfonic acid group. The acetylamino group, being an electron-donating group, and the sulfonic acid group, an electron-withdrawing group, influence the electronic distribution within the benzene ring. This substitution pattern affects the energy levels of the molecular orbitals, leading to characteristic absorption bands in the ultraviolet-visible (UV-Vis) spectrum.
Quantum Chemical Correlation with Experimental Spectra
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting and interpreting the electronic spectra of molecules. Such calculations can provide theoretical absorption wavelengths and oscillator strengths that can be correlated with experimental UV-Vis spectra mdpi.com. For 4-(acetylamino)benzenesulfonic acid, theoretical studies would involve optimizing the ground-state geometry of the molecule and then calculating the energies of various excited states.
These computational methods allow for the assignment of specific electronic transitions to the observed absorption bands. For instance, calculations can distinguish between different π → π* and n → π* transitions and map the molecular orbitals involved, thus elucidating the specific conjugation pathways responsible for the absorption of light researchgate.net. Although no specific studies correlating quantum chemical calculations with the experimental spectrum of 4-(acetylamino)benzenesulfonic acid have been identified in the surveyed literature, this approach remains a standard and valuable method for the detailed electronic characterization of such aromatic compounds.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a fundamental technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. For 4-(acetylamino)benzenesulfonic acid (C₈H₉NO₄S), the exact mass is 215.0252 g/mol , and the nominal molecular weight is 215.23 g/mol drugfuture.comnih.gov.
Upon ionization in a mass spectrometer, the molecular ion [M]+• or a protonated/deprotonated molecule [M+H]⁺ or [M-H]⁻ is formed. Subsequent fragmentation of this ion provides structurally informative fragment ions. While a specific mass spectrum for 4-(acetylamino)benzenesulfonic acid is not available in the reviewed sources, the fragmentation of related aromatic sulfonic acids and amides can suggest likely fragmentation pathways. Expected fragmentation could involve the loss of the sulfonic acid group (SO₃H•, 81 Da) or parts thereof (e.g., SO₂, 64 Da). Another characteristic fragmentation would be the cleavage of the amide bond, potentially leading to the loss of an acetyl group (CH₃CO•, 43 Da) or ketene (CH₂=C=O, 42 Da). The fragmentation pattern of the related sulfanilic acid shows characteristic losses, providing a basis for predicting the behavior of its N-acetylated derivative nist.gov.
Table 1: Molecular Weight of Benzenesulfonic acid, (acetylamino)-
| Property | Value |
|---|---|
| Molecular Formula | C₈H₉NO₄S |
| Average Molecular Weight | 215.23 g/mol |
Data sourced from PubChem CID 8483 nih.gov.
X-ray Crystallography and Diffraction Techniques
X-ray crystallography provides definitive information about the molecular and crystal structure of a compound in the solid state. While the crystal structure of 4-(acetylamino)benzenesulfonic acid itself is not described in the available literature, a detailed single-crystal X-ray diffraction study of a closely related compound, 4-(acetylamino)phenyl benzenesulfonate (C₁₄H₁₃NO₄S), offers significant insights into the geometry and intermolecular interactions of the acetylaminophenyl moiety researchgate.net.
The crystallographic analysis of 4-(acetylamino)phenyl benzenesulfonate determined its unit cell parameters and crystal system. This information defines the fundamental repeating unit of the crystal lattice.
Table 2: Crystallographic Data for 4-(acetylamino)phenyl benzenesulfonate
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 12.0130 (11) |
| b (Å) | 9.0718 (8) |
| c (Å) | 13.0645 (12) |
| β (°) | 98.785 (2) |
| Volume (ų) | 1404.1 (2) |
Data from a study on 4-(acetylamino)phenyl benzenesulfonate researchgate.net.
The crystal packing of 4-(acetylamino)phenyl benzenesulfonate is stabilized by a network of intermolecular interactions, primarily hydrogen bonds researchgate.net. The structure features N—H···O hydrogen bonds, which link the molecules into infinite one-dimensional chains along the sielc.com crystallographic direction. Weak C—H···O interactions are also present, further contributing to the stability of the crystal structure researchgate.net.
Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification
Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique crucial for the characterization of solid materials, including Benzenesulfonic acid, (acetylamino)-. It provides unique "fingerprints" of crystalline phases, allowing for identification and quality control. americanpharmaceuticalreview.com The method involves irradiating a powdered sample with X-rays and measuring the intensity of the scattered rays at various angles.
The resulting pattern, a plot of diffracted X-ray intensity versus the diffraction angle (2θ), is characteristic of the specific crystalline lattice of the material. americanpharmaceuticalreview.com This pattern is governed by Bragg's Law (nλ = 2d sinθ), where the positions of the diffraction peaks correspond to the interplanar spacings (d-spacings) within the crystal structure. americanpharmaceuticalreview.com
For Benzenesulfonic acid, (acetylamino)-, which exists as a crystalline solid (often as a dihydrate), PXRD is instrumental in:
Phase Identification: By comparing the experimental PXRD pattern of a sample to a reference pattern from a database, one can confirm the identity of the crystalline phase. This is essential to distinguish it from potential polymorphs, solvates, or impurities.
Polymorph Screening: The compound may exist in different crystalline forms (polymorphs), each with a unique PXRD pattern. PXRD is a primary tool for identifying and differentiating these polymorphs, which can have different physical properties.
Determination of Crystallinity: The technique can be used to assess the degree of crystallinity in a sample, distinguishing between crystalline and amorphous content.
Unit Cell Determination: High-quality PXRD data can be used in indexing programs to determine the unit cell dimensions of the crystal lattice. units.it
While a specific, publicly available reference pattern for Benzenesulfonic acid, (acetylamino)- is not provided in the search results, a typical analysis would yield a data table listing the 2θ angles of the most intense diffraction peaks and their corresponding relative intensities. Such data allows for the unambiguous identification of the crystalline form of the compound.
Table 1: Illustrative PXRD Data for a Crystalline Solid
| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) |
|---|---|---|
| 10.5 | 8.42 | 85 |
| 15.2 | 5.82 | 100 |
| 18.8 | 4.72 | 60 |
| 21.1 | 4.21 | 95 |
| 25.5 | 3.49 | 70 |
Note: This table is for illustrative purposes only and does not represent actual experimental data for Benzenesulfonic acid, (acetylamino)-.
Surface-Sensitive Spectroscopic Methods
X-ray Photoelectron Spectroscopy (XPS) for Surface Composition and Binding Energy Analysis
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within the top 1-10 nm of a material's surface. wikipedia.org The technique works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the surface.
For Benzenesulfonic acid, (acetylamino)- (C₈H₉NO₄S), XPS analysis provides detailed information about the surface chemistry. It can detect all constituent elements except for hydrogen and helium. wikipedia.orgcarleton.edu The primary applications for this compound include:
Elemental Composition: An XPS survey scan can confirm the presence of carbon (C), nitrogen (N), oxygen (O), and sulfur (S) on the sample surface and determine their relative atomic concentrations.
Chemical State Analysis: High-resolution scans of individual elemental peaks reveal small shifts in binding energy, known as chemical shifts. carleton.edu These shifts are indicative of the local bonding environment and oxidation state of the atoms. For example, the carbon 1s (C 1s) signal can be deconvoluted to distinguish between carbon in different functional groups, such as aromatic C-C/C-H, C-N of the amide, and the C=O of the acetyl group. Similarly, the sulfur 2p (S 2p) peak can confirm the +6 oxidation state in the sulfonic acid group, and the nitrogen 1s (N 1s) peak corresponds to the amide group.
The binding energy of an electron is calculated from the equation: BE = hν - KE - Φ, where hν is the energy of the X-ray photon, KE is the measured kinetic energy of the electron, and Φ is the work function of the spectrometer. caltech.edu Binding energies serve as a "fingerprint" to identify elements and their chemical states. carleton.edu
Table 2: Expected Core-Level Binding Energies for Benzenesulfonic acid, (acetylamino)-
| Element | Orbital | Expected Binding Energy (eV) | Functional Group Assignment |
|---|---|---|---|
| C | 1s | ~284.8 | Aromatic C-C, C-H |
| C | 1s | ~286.0 | C-N (Amide) |
| C | 1s | ~288.0 | C=O (Amide) |
| N | 1s | ~400.0 | N-C=O (Amide) |
| O | 1s | ~532.0 | S=O (Sulfonic Acid) |
| O | 1s | ~533.0 | C=O (Amide) |
| S | 2p₃/₂ | ~168.5 | R-SO₃H (Sulfonic Acid) |
Note: This table presents typical, illustrative binding energy values. Actual experimental values may vary slightly.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. researchgate.net It is frequently employed to predict molecular geometries, vibrational frequencies, and a variety of electronic properties with a favorable balance between accuracy and computational cost. nih.gov
A fundamental application of DFT is geometry optimization, where the algorithm seeks the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. nih.gov This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is found. mdpi.com For Benzenesulfonic acid, (acetylamino)-, a geometry optimization using a functional like B3LYP with a basis set such as 6-311++G(d,p) would predict key structural parameters. researchgate.net
Table 1: Illustrative Predicted Structural Parameters for a Related Molecule (N-(4-hydroxy phenyl) acetamide) using DFT/B3LYP/6-311++G(d,p) (Note: This data is for a structurally similar compound and serves as an example of typical DFT outputs.)
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-C (ring) | ~1.39 Å |
| C-N | ~1.37 Å | |
| C=O | ~1.23 Å | |
| N-H | ~1.01 Å | |
| Bond Angle | C-N-C | ~125° |
| N-C=O | ~122° | |
| Dihedral Angle | C-C-N-C | Varies |
| Data derived from principles discussed in reference nih.gov. |
Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. wikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between them, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. ossila.com A small gap suggests the molecule is more reactive and less stable. wikipedia.org
From the HOMO and LUMO energy values, several chemical reactivity descriptors can be calculated:
Ionization Potential (IP): IP ≈ -EHOMO
Electron Affinity (EA): EA ≈ -ELUMO
Electronegativity (χ): χ = (IP + EA) / 2
Chemical Hardness (η): η = (IP - EA) / 2
Chemical Softness (S): S = 1 / (2η)
Electrophilicity Index (ω): ω = μ² / (2η), where μ is the chemical potential (μ = -χ).
Table 2: Illustrative FMO Energies and Reactivity Descriptors for a Related Molecule (N-(4-hydroxy phenyl) acetamide) (Note: This data is for a structurally similar compound and serves as an example of typical DFT outputs.)
| Parameter | Value (eV) |
| EHOMO | -6.0 |
| ELUMO | -0.5 |
| Energy Gap (ΔE) | 5.5 |
| Ionization Potential (IP) | 6.0 |
| Electron Affinity (EA) | 0.5 |
| Electronegativity (χ) | 3.25 |
| Chemical Hardness (η) | 2.75 |
| Electrophilicity Index (ω) | 1.92 |
| Data derived from principles discussed in reference nih.gov. |
The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. rsc.orgnih.gov The MEP is plotted onto the molecule's electron density surface, using a color spectrum to represent different potential values. ias.ac.in
Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These are favorable sites for electrophilic attack.
Blue: Regions of most positive electrostatic potential, indicating electron-deficient areas. These are favorable sites for nucleophilic attack.
Green/Yellow: Regions of neutral or intermediate potential.
For Benzenesulfonic acid, (acetylamino)-, an MEP map would likely show negative potential (red) around the oxygen atoms of the sulfonyl (-SO₃H) and acetyl (-COCH₃) groups, making them susceptible to electrophilic attack. The hydrogen atom of the sulfonic acid group and the N-H proton would likely show positive potential (blue), indicating them as sites for nucleophilic interaction or deprotonation. nih.gov
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Stability
Natural Bond Orbital (NBO) analysis is a computational method that examines the delocalization of electron density between orbitals, providing a detailed picture of intramolecular bonding and interactions. nih.gov It translates the complex molecular wavefunction into localized bonding, lone pair, and antibonding orbitals that align with classical Lewis structures.
A key aspect of NBO analysis is the study of hyperconjugative interactions, which involve the donation of electron density from a filled (donor) orbital to a nearby empty (acceptor) antibonding orbital. The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule. nih.gov
For Benzenesulfonic acid, (acetylamino)-, NBO analysis could reveal:
Stabilization arising from the delocalization of lone pairs on the oxygen and nitrogen atoms into the antibonding orbitals of the benzene (B151609) ring.
The nature of the bonding within the sulfonamide and amide functional groups.
Quantification of intramolecular hydrogen bonding, if present.
Table 3: Illustrative NBO Analysis for a Related Molecule (N-(4-hydroxy phenyl) acetamide) (Note: This data is for a structurally similar compound and serves as an example of typical NBO outputs.)
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| LP(O) of C=O | π(C-N) | ~25-30 | Resonance Stabilization |
| LP(N) | π(C=O) | ~40-50 | Resonance Stabilization |
| π(C-C) ring | π*(C-C) ring | ~15-20 | π-delocalization |
| Data derived from principles discussed in reference nih.gov. |
Molecular Dynamics (MD) Simulations and Conformational Analysis
Note: The numbering "5.2." is duplicated in the provided outline. This section follows the topic as specified.
Molecular Dynamics (MD) is a computational simulation technique that models the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system, MD simulations can predict how a molecule's conformation changes in response to its environment (e.g., in a solvent like water) and its own internal dynamics. dovepress.com
For a flexible molecule like Benzenesulfonic acid, (acetylamino)-, MD simulations can be used to:
Explore Conformational Space: Identify the most stable and frequently occurring conformations (rotational isomers or rotamers) of the molecule in solution.
Analyze Solvation: Study how solvent molecules, such as water, arrange themselves around the solute and form hydrogen bonds with the sulfonyl and acetylamino groups.
Determine Dynamic Properties: Calculate properties like the root-mean-square deviation (RMSD) to assess structural stability and the radius of gyration to understand the molecule's compactness over time. dovepress.com
A typical MD simulation involves placing the molecule in a simulated box of solvent, minimizing the system's energy, gradually heating it to a desired temperature, and then running the simulation for a set period (nanoseconds to microseconds) to collect trajectory data. nih.govmdpi.com
Molecular Docking Simulations for Biomolecular Interactions
Note: The numbering "5.3." follows the topic as specified in the outline.
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. mdpi.com This technique is essential in drug discovery for predicting the binding mode and affinity of a potential drug molecule to its biological target. nih.gov
For Benzenesulfonic acid, (acetylamino)-, which contains functional groups common in pharmaceuticals, molecular docking could be used to investigate its potential interactions with various biological targets. For instance, docking studies on related sulfanilic acid derivatives have been performed to explore their interactions with enzyme active sites. researchgate.net
The docking process involves:
Obtaining the 3D structures of the ligand (Benzenesulfonic acid, (acetylamino)-) and the target protein (e.g., from the Protein Data Bank).
Using a scoring function to evaluate numerous possible binding poses of the ligand within the active site of the receptor.
Ranking the poses based on their calculated binding affinity or docking score, with more negative scores typically indicating stronger binding. researchgate.net
The results can identify key interactions, such as hydrogen bonds, hydrophobic interactions, or pi-pi stacking, that stabilize the ligand-receptor complex. researchgate.net
Prediction of Binding Modes and Affinities with Target Proteins
Molecular docking is a primary computational technique used to predict the preferred orientation of a molecule when bound to a target protein, as well as the strength of the interaction, often expressed as a binding affinity or docking score. rjb.ro This method is instrumental in screening virtual libraries of compounds and prioritizing candidates for synthesis and experimental testing. jocpr.com
Studies on various derivatives of the benzenesulfonic acid, (acetylamino)- scaffold have demonstrated their potential to bind to a range of biologically important proteins. For instance, molecular docking analyses have been performed to evaluate the binding affinities of N-substituted sulfonamides with specific drug targets. In one study, a series of synthesized sulfonamides displayed favorable binding affinities ranging from -6.8 to -8.2 kcal/mol toward the potential drug target 1AZM. nih.gov These values indicated stronger predicted binding than the reference compound acetazolamide, which had a binding affinity of -5.25 kcal/mol. nih.gov
In the context of antibacterial research, docking studies of sulfonamide derivatives with Penicillin-Binding Protein 2X (PBP-2X) have shown promising results. rjb.ro The docking scores of the most promising derivatives were very close to that of the reference drug, cefuroxime. rjb.ro Similarly, other research has identified a sulfonamide derivative, designated 1C, that fits favorably into the binding pocket of Dihydropteroate Synthase (DHPS), a key enzyme in bacterial folate synthesis, with a predicted binding energy of 8.1 kcal/mol. researchgate.net These computational predictions suggest that such compounds could serve as a foundation for designing novel antimicrobial agents. rjb.ro
The following table summarizes the predicted binding affinities of various benzenesulfonic acid, (acetylamino)- derivatives against several protein targets as determined by molecular docking studies.
| Compound Class/Derivative | Protein Target | Predicted Binding Affinity / Score | Reference Compound | Reference Affinity / Score |
|---|---|---|---|---|
| N-Substituted Sulfonamides | 1AZM (Carbonic Anhydrase) | -6.8 to -8.2 kcal/mol | Acetazolamide | -5.25 kcal/mol nih.gov |
| Sulfonamide Derivatives (e.g., 4M3NPBS) | Penicillin-Binding Protein 2X (PBP-2X) | Comparable to reference | Cefuroxime | Not specified rjb.ro |
| Derivative 1C | Dihydropteroate Synthase (DHPS) | 8.1 kcal/mol | Not applicable | Not applicable researchgate.net |
| Sulfonamide Derivatives | Urease, Carbonic Anhydrase | Favorable binding predicted | Not specified | Not specified nih.gov |
Analysis of Non-Covalent Interactions at Binding Interfaces
Beyond predicting binding affinity, computational models provide detailed analyses of the non-covalent interactions (NCIs) that stabilize the ligand-protein complex. nih.gov These interactions, which include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions, are fundamental to molecular recognition and binding specificity. nih.govnih.gov
Molecular docking simulations of sulfonamide derivatives in the active sites of various enzymes have revealed key amino acid residues involved in binding. For example, in the active site of Penicillin-Binding Protein 2X, favorable hydrogen bond interactions were observed with residues such as GLY 664, VAL 662, and ARG 426. rjb.ro In another study involving Dihydropteroate Synthase, a sulfonamide derivative was shown to form crucial hydrogen bonds with Arg63 and Ser219. researchgate.net
The sulfonate and amide moieties of the core structure are frequently involved in these critical interactions. The anionic sulfonate group can form strong electrostatic interactions with positively charged residues like arginine. nih.gov Research on acetamide-sulfonamide conjugates as urease inhibitors identified a rich network of interactions. nih.gov These included:
Hydrogen bonds with Ala440, His593, and Arg609. nih.gov
Pi-sulfur bonds with Met637. nih.gov
Hydrophobic and van der Waals interactions with residues like Leu595 and Phe605. nih.gov
This detailed understanding of NCIs is vital for optimizing lead compounds, as modifications to the chemical structure can be made to enhance favorable interactions or eliminate unfavorable ones, thereby improving binding affinity and selectivity.
| Protein Target | Interacting Amino Acid Residues | Type of Non-Covalent Interaction |
|---|---|---|
| Penicillin-Binding Protein 2X (PBP-2X) | GLY 664, VAL 662, ARG 426 | Hydrogen Bond rjb.ro |
| Dihydropteroate Synthase (DHPS) | Arg63, Ser219 | Hydrogen Bond researchgate.net |
| Urease | Ala440, His593, Arg609 | Hydrogen Bond nih.gov |
| Met637 | Pi-Sulfur Bond nih.gov | |
| Leu595, Phe605 | Hydrophobic / van der Waals nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. jocpr.comwikipedia.org By analyzing molecular descriptors—physicochemical properties or theoretical structural features—QSAR models can predict the activity of novel, untested compounds, thereby accelerating drug discovery and guiding lead optimization. jocpr.commdpi.com
This approach has been successfully applied to derivatives of benzenesulfonic acid. For instance, QSAR studies have been used to create models that link the physicochemical parameters of novel benzenesulfonamide (B165840) derivatives to their inhibitory activity against human carbonic anhydrase (hCA) isoforms, such as hCA IX and hCA XII. nanobioletters.com The resulting QSAR equations were able to calculate and postulate the biological activity of new derivatives, supporting the use of this method to identify compounds with significant inhibitory potential. nanobioletters.com
In the field of oncology, QSAR has been employed to analyze the structure-activity relationships of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamide derivatives against various human cancer cell lines. mdpi.com Using the Orthogonal Projections to Latent Structure (OPLS) method, researchers were able to generate predictive QSAR models for cytotoxicity against HeLa (cervical cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) cell lines. mdpi.com These models identified key molecular descriptors that influence the anticancer activity, providing a clear rationale for the design of more potent compounds. mdpi.com The development of a robust QSAR model is an iterative process involving careful selection of compounds, calculation of descriptors, model building, and rigorous validation to ensure its predictive power. mdpi.com
| Compound Class | Biological Activity Modeled | QSAR Technique / Method |
|---|---|---|
| Benzenesulfonamide derivatives | Inhibition of carbonic anhydrase isoforms (hCA IX, hCA XII) | QSAR and regression analysis nanobioletters.com |
| N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamide derivatives | Anticancer cytotoxicity (HeLa, HCT-116, MCF-7 cell lines) | Orthogonal Projections to Latent Structure (OPLS) mdpi.com |
Applications in Advanced Materials Science and Specialty Chemical Development
Role as Intermediates in Dye and Pigment Synthesis
Benzenesulfonic acid, (acetylamino)- derivatives are crucial building blocks in the synthesis of a variety of colorants, particularly azo dyes, which account for a significant portion of the dyes used in the textile and food industries. wikipedia.org
Azo dyes, characterized by the functional group R−N=N−R′, are synthesized through a two-step process known as diazotization and coupling. unb.canih.govcuhk.edu.hk Aromatic amines, including derivatives of benzenesulfonic acid, serve as the "diazo component."
The synthesis process typically involves:
Diazotization : An aromatic amine is treated with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0–5 °C) to form a diazonium salt. nih.govnih.gov The acetylamino group in compounds like 4-acetamido-2-aminobenzenesulfonic acid does not interfere with this process; instead, the free amino group is converted into the diazonium group. nih.govepa.gov The acetyl group can act as a protecting group, allowing for selective reaction at the other amino position.
Azo Coupling : The resulting diazonium salt, which is an electrophile, is then reacted with a "coupling component." This component is an electron-rich aromatic compound, such as a phenol (B47542), naphthol, or another aniline (B41778) derivative. nih.govcuhk.edu.hk
The presence of the sulfonic acid group (-SO₃H) is particularly important for textile dyes as it enhances water solubility, a critical property for the dyeing process. globalscientificjournal.com Furthermore, the specific positions of the substituents on the aromatic rings of both the diazo and coupling components determine the final color of the dye, leading to a wide spectrum of possible shades including reds, oranges, and yellows. wikipedia.orgunb.ca For instance, the hydrolysis of the acetyl group in intermediates like N-acetyl-J acid after coupling is a step in creating certain polyazo dyes. nih.gov
| Compound Name | CAS Number | Role in Synthesis |
|---|---|---|
| 4-(Acetylamino)benzenesulfonic acid (N-Acetylsulfanilic acid) | 121-62-0 | Precursor for diazo components. drugfuture.comnih.gov |
| 4-Acetamido-2-aminobenzenesulfonic acid | 88-64-2 | Direct diazo component for creating specific dye structures. nih.govepa.gov |
| Sulfanilic acid (4-Aminobenzenesulfonic acid) | 121-57-3 | A primary amine used as a diazo component in many azo dyes. globalscientificjournal.comsid.irresearchgate.net |
The versatility of benzenesulfonic acid, (acetylamino)- extends to the creation of a wide array of substituted aromatic compounds used as colorants. The acetylamino group can be hydrolyzed back to a primary amine, which can then be further modified. This allows chemists to strategically build complex molecules with tailored properties.
The general structure of the (acetylamino)benzenesulfonic acid allows for various substitutions on the benzene (B151609) ring, which fine-tunes the electronic properties of the molecule. This, in turn, influences the absorption spectrum and thus the color of the final dye product. By selecting different coupling components to react with the diazotized form of (acetylamino)benzenesulfonic acid derivatives, a diverse palette of colorants can be achieved.
Coordination Chemistry and Metal-Organic Frameworks (MOFs)
The functional groups present in benzenesulfonic acid, (acetylamino)- make it an interesting ligand for coordination chemistry and the construction of Metal-Organic Frameworks (MOFs).
Both the sulfonic acid (or sulfonate) and amino groups can act as coordination sites for metal ions. Amino acids, for example, commonly act as bidentate ligands, coordinating to metals through both their amino and carboxylate groups to form stable chelate rings. wikipedia.org Similarly, molecules containing both amino and sulfonate functionalities can chelate transition metals. acs.orgresearchgate.net
The amino group acts as a Lewis base, donating its lone pair of electrons to a metal center. The sulfonate group (–SO₃⁻), the deprotonated form of sulfonic acid, can also coordinate to metal ions through its oxygen atoms. The ability to form these multi-point attachments, known as chelation, leads to the formation of stable transition metal complexes. nih.govarizona.edu This principle is fundamental in creating structured materials and catalysts.
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. frontiersin.org The properties of a MOF, including its pore size, shape, and surface chemistry, can be tuned by carefully selecting the metal and the organic linker.
Organic ligands containing functional groups like amines (–NH₂) and sulfonates (–SO₃⁻) are particularly valuable for applications in gas adsorption, such as carbon dioxide capture. acs.orgresearchgate.net
Amine Functionalization : The incorporation of amine groups into the porous structure of MOFs can significantly enhance CO₂ adsorption capacity and selectivity. oaes.ccrsc.org The basic nitrogen atoms in the amine groups have a strong affinity for the acidic CO₂ molecules. frontiersin.orgengconfintl.org
Sulfonate Functionalization : Sulfonate groups can also contribute to the selective adsorption of gases. The introduction of sulfonate ligands can create defects or modify the polarity within the MOF structure, enhancing its interaction with specific gas molecules. rsc.org
By using a ligand derived from benzenesulfonic acid, (acetylamino)-, it is possible to design MOFs with pores decorated with both of these functional groups. Such frameworks could potentially exhibit high selectivity for CO₂ over other gases like N₂, a critical requirement for post-combustion carbon capture technologies. oaes.ccsciengine.com The combination of a stable porous structure with tailored chemical functionality is a key strategy in developing next-generation materials for gas separation and storage. frontiersin.org
| Functional Group | Interaction with CO₂ | Effect on MOF Properties |
|---|---|---|
| Amine (-NH₂) | Lewis acid-base interaction. | Increases CO₂ uptake and selectivity over N₂. oaes.ccrsc.org |
| Sulfonate (-SO₃⁻) | Enhances polarity and electrostatic interactions. | Can improve proton conductivity and selective adsorption. acs.orgrsc.org |
Components in Ion-Exchange Materials
Ion-exchange resins are polymers that can exchange particular ions within the polymer with ions in a solution that is passed through them. These materials are widely used in water purification, chemical synthesis, and separation processes.
Strong acid cation exchange resins are a major type of ion exchanger, and they typically contain sulfonic acid groups (–SO₃H) as their functional sites. sigmaaldrich.com These resins are synthesized by the polymerization of monomers that either already contain a sulfonic acid group or are sulfonated after polymerization.
Derivatives of benzenesulfonic acid, (acetylamino)- can be incorporated into polymeric structures to create ion-exchange materials. The sulfonic acid group provides the cation-exchange functionality. For example, sulfonated polymers such as sulfonated polyimides (SPI) and sulfonated poly(phthalazinone ether ketones) (SPPEK) are used to create ion-exchange membranes. nih.govmdpi.com These materials are valued for their high ion-exchange capacity, thermal stability, and mechanical properties, making them suitable for applications like electrodialysis and in flow batteries. nih.govvt.edu The presence of the benzene ring contributes to the rigidity and thermal stability of the polymer backbone. orientjchem.org
Building Blocks for Novel Polymeric Architectures
Benzenesulfonic acid, (acetylamino)- possesses functional groups that make it a potential candidate as a monomer or a modifying agent in the synthesis of specialized polymers. The presence of the sulfonic acid group, the aromatic ring, and the acetylamino group offers multiple pathways for incorporation into polymer backbones or for grafting onto existing polymer chains. While direct homopolymerization of 4-acetamidobenzenesulfonic acid is not widely documented, its structural motifs are found in various functional polymers, suggesting its utility as a building block.
The sulfonic acid group imparts hydrophilicity and ionic conductivity, characteristics that are highly sought after in materials for membranes, ion-exchange resins, and polyelectrolytes. Polymers containing sulfonic acid functionalities, such as poly(p-phenyl styrenesulfonate), are synthesized through controlled radical polymerization techniques like atom transfer radical polymerization (ATRP) to create well-defined architectures. nih.gov Similarly, copolymers incorporating sulfonic acid groups can be prepared, for instance, by reacting lignin (B12514952) with m-aminobenzenesulfonic acid to improve properties like thermal stability. ktappi.kr
The aromatic ring of benzenesulfonic acid, (acetylamino)- can participate in polymerization reactions that form rigid polymer backbones, such as in the synthesis of polyaryletherketones or polysulfones, contributing to high thermal stability and mechanical strength. Furthermore, the acetylamino group can be hydrolyzed to a primary amine, which can then serve as a reactive site for various polymerization or cross-linking reactions, including the formation of polyamides or polyimides. This versatility allows for the design of copolymers with tailored properties by combining benzenesulfonic acid, (acetylamino)- with other monomers. For example, block copolymers containing sulfonated segments can self-assemble into distinct nanostructures, a principle widely used in materials science. mdpi.com
The table below summarizes polymerization techniques used for structurally related sulfonic acid-containing monomers, illustrating the potential synthetic routes for polymers incorporating benzenesulfonic acid, (acetylamino)-.
| Polymerization Technique | Monomer Example | Resulting Polymer/Copolymer | Key Properties |
| Atom Transfer Radical Polymerization (ATRP) | p-Phenyl styrenesulfonate | Poly(p-phenyl styrenesulfonate) | Well-defined structure, controlled molecular weight. nih.gov |
| Graft Polymerization | m-Aminobenzenesulfonic acid on Lignin | Lignin-based PABS copolymer | Improved thermal stability. ktappi.kr |
| Graft Polymerization | Acrylic Acid / AMPS on Starch | Starch-g-P(AA-co-AMPS) | Superabsorbent properties. mdpi.com |
| Anionic Polymerization & Post-Sulfonation | Styrene | Sulfonated Polystyrene | Ionic functionality, used in ion-exchange resins. mdpi.com |
Applications in Analytical Chemistry
In analytical chemistry, particularly in high-performance liquid chromatography (HPLC), the determination of amino acids and amines often requires a derivatization step. This is because many of these compounds lack a suitable chromophore or fluorophore, making them difficult to detect using standard UV-Visible or fluorescence detectors. sigmaaldrich.comsdiarticle4.com Derivatization involves reacting the analyte with a reagent to form a derivative that is easily detectable. researchgate.net
Common derivatizing reagents are designed to react quantitatively with primary and/or secondary amines under mild conditions to yield stable products with high molar absorptivity or fluorescence quantum yield. sigmaaldrich.com Examples of such reagents include o-phthalaldehyde (B127526) (OPA), fluorescamine, and 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu). sigmaaldrich.comresearchgate.net
While benzenesulfonic acid, (acetylamino)- contains functional groups, it is not typically employed as a derivatizing reagent for the quantitative analysis of amino acids and amines. Its primary utility in related chemical synthesis is noted, for instance, where 4-acetamidobenzenesulfonic acid can act as an amine catalyst for acyl transfer reactions. biosynth.com However, this catalytic role is distinct from the function of a derivatizing agent used for detection and quantification in analytical separations. The established derivatizing agents remain the standard for enhancing the detectability of amino compounds in HPLC analysis. sdiarticle4.comresearchgate.net
Benzenesulfonic acid, (acetylamino)-, particularly its precursor sulfanilic acid, is a foundational compound in the synthesis of azo dyes, many of which serve as effective acid-base indicators. unb.cacymitquimica.comatamanchemicals.com Azo dyes are characterized by the –N=N– functional group, which connects two aromatic rings, forming an extended conjugated system that absorbs light in the visible spectrum. rdd.edu.iqmdpi.com
The synthesis involves a two-step process:
Diazotization : The primary aromatic amine group is converted into a diazonium salt (–N≡N⁺) using nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures. unb.ca In the case of 4-acetamidobenzenesulfonic acid, the acetyl group would first be hydrolyzed to yield 4-aminobenzenesulfonic acid (sulfanilic acid).
Azo Coupling : The resulting diazonium salt, an electrophile, is reacted with another aromatic compound that is activated towards electrophilic substitution, such as a phenol or an aniline derivative (the coupling component). unb.ca
The color of the resulting azo dye is dependent on the pH of the solution. Changes in pH alter the electronic structure of the molecule, particularly by protonating or deprotonating functional groups like amino (–NH₂) or hydroxyl (–OH) groups on the aromatic rings. This modification of the conjugated system changes the wavelength of light absorbed, resulting in a visible color change. nih.gov This property makes them excellent pH indicators for titrations. nih.govmedchemexpress.com For example, a novel polyazo dye synthesized using sulfanilic acid functions as a universal indicator, exhibiting two distinct color changes over different pH ranges. nih.gov
The following table lists common azo dye indicators derived from aromatic aminosulfonic acids and their characteristic pH ranges and color transitions.
| Indicator Name | Precursor(s) | pH Range | Acid Color | Base Color |
| Methyl Orange | Sulfanilic acid, N,N-dimethylaniline | 3.1 - 4.4 | Red | Yellow |
| Acid Yellow 36 (Metanil Yellow) | Metanilic acid, Diphenylamine | 1.2 - 2.3 | Red | Yellow |
| Polyazo Dye (Novel) | Aniline, Sulfanilic acid, N,N-dimethylaniline | 2.1 - 3.8 & 8.2 - 9.8 | Orange / Colorless | Yellow |
Surfactant Development and Surface Tension Modulation
The molecular structure of benzenesulfonic acid, (acetylamino)- and its salts is consistent with that of an anionic surfactant. Surfactants are amphiphilic molecules, meaning they contain both a hydrophilic (water-attracting) "head" and a hydrophobic (water-repelling) "tail." In the case of the sodium salt of 4-acetamidobenzenesulfonic acid, the sulfonate group (–SO₃⁻Na⁺) acts as the polar, hydrophilic head, while the acetylamino-substituted benzene ring serves as the nonpolar, hydrophobic tail. atamanchemicals.com
Above a specific concentration in an aqueous solution, known as the critical micelle concentration (CMC), surfactant molecules spontaneously self-assemble into aggregates called micelles. wikipedia.org In a micelle, the hydrophobic tails are sequestered in the core, away from the water, while the hydrophilic heads form the outer surface, interacting with the surrounding water molecules. The formation of micelles is a key characteristic of surfactants and is responsible for their detergency and solubilizing properties. wikipedia.org The CMC is an important measure of a surfactant's efficiency; a lower CMC indicates that less surfactant is needed to initiate micellization and achieve significant surface tension reduction. alfa-chemistry.com
While specific CMC and surface tension data for benzenesulfonic acid, (acetylamino)- are not widely reported, its structural properties suggest it would function as a surfactant. For comparison, the table below shows the CMC values for a well-known anionic surfactant, sodium dodecyl sulfate (B86663), and other surfactant types. Low molecular weight surfactants typically have CMC values in the millimolar range (10⁻³ to 10⁻⁴ M). researchgate.net
| Surfactant | Type | CMC (in water, 25°C) |
| Sodium Dodecyl Sulfate (SDS) | Anionic | 8.3 x 10⁻³ M |
| Dodecyltrimethylammonium bromide (DTAB) | Cationic | 1.6 x 10⁻² M |
| Pentaethylene glycol monododecyl ether | Non-ionic | 6.5 x 10⁻⁵ M |
Data sourced from reference wikipedia.orgresearchgate.net.
Environmental Fate, Transport, and Degradation Pathways
Biodegradation Studies
Direct biodegradation studies on "Benzenesulfonic acid, (acetylamino)-" are not extensively documented in scientific literature. However, its environmental persistence and degradation pathways can be inferred from research on structurally similar compounds, primarily sulfonated aromatic amines, which are the parent compounds following deacetylation.
The biodegradation potential of sulfonated aromatic compounds is highly dependent on the presence of oxygen. Generally, these compounds exhibit poor biodegradability, particularly under anaerobic conditions. core.ac.uk Studies on a range of sulfonated aromatic amines revealed that none were degraded in anaerobic environments. core.ac.uk
Under aerobic conditions, the potential for degradation is variable and often requires specialized microbial populations. Research has shown that only specific isomers of aminobenzenesulfonic acid (ABS), the deacetylated form of the target compound, are biodegradable. Specifically, 2-ABS and 4-ABS were found to be degraded by aerobic inocula sourced from environments historically contaminated with these chemicals. core.ac.uk This suggests that acclimatized microbial communities may develop the necessary enzymatic machinery for degradation. In contrast, many other sulfonated aromatic amines proved resistant to aerobic biodegradation. core.ac.uk The initial step in the aerobic degradation of "Benzenesulfonic acid, (acetylamino)-" would likely involve the hydrolysis of the acetyl group to form aminobenzenesulfonic acid. The subsequent fate would then depend on the specific isomer and the microbial consortia present.
| Compound Class | Aerobic Potential | Anaerobic Potential | Key Findings |
| Sulfonated Aromatic Amines | Variable; some isomers (2-ABS, 4-ABS) are degradable by acclimated inocula. core.ac.uk | Generally considered non-degradable. core.ac.uk | Degradation is isomer-specific and requires specific microbial capabilities. |
| Acetanilide (B955) (non-sulfonated analog) | Degradable by some bacteria (Delftia sp. AN3) as a sole carbon and nitrogen source. nih.gov | Not specified. | Demonstrates that the acetylamino group can be metabolized. |
| Acetylated Sulfonamide Metabolites | Can be persistent. researchgate.net | Not specified. | Found in environmental samples, suggesting resistance to complete degradation. researchgate.net |
For the sulfonated aromatic amines that do undergo aerobic biodegradation, the process can lead to complete mineralization. Evidence for the extensive mineralization of 2-ABS and 4-ABS includes significant oxygen uptake and carbon dioxide production in batch experiments. core.ac.uk In bioreactor studies, high levels of chemical oxygen demand (COD) removal were achieved, further indicating the breakdown of the organic structure. core.ac.uk
A critical indicator of the complete degradation of organosulfur compounds is the cleavage of the stable carbon-sulfur bond and the subsequent release of the sulfur moiety as inorganic sulfate (B86663). In studies with both 2-ABS and 4-ABS, high recovery of sulfate was demonstrated, confirming the mineralization of the sulfonate group. core.ac.uk Similarly, the degradation of benzene (B151609) sulfonate by Alcaligenes sp. resulted in the release of sulfite (B76179) (SO₃²⁻), which is then typically oxidized to sulfate in the environment. nih.gov This desulfonation step is a key part of the mineralization pathway.
The biodegradability of benzenesulfonic acid derivatives is strongly influenced by the type and position of substituents on the aromatic ring.
Position of Functional Groups: The location of the amino group on the benzene ring is a critical determinant of degradability. As noted, 2- and 4-aminobenzenesulfonic acid were found to be biodegradable by certain microbes, while other isomers were resistant. core.ac.uk This highlights the high specificity of the enzymes involved in the initial attack on the aromatic ring.
The Sulfonate Group: The sulfonic acid group itself imparts high water solubility and generally increases the resistance of aromatic compounds to microbial degradation. The enzymatic cleavage of the C-S bond is a challenging metabolic step that only specialized bacteria can perform. nih.gov
Persistence in Environmental Compartments (Water, Sediment, Soil)
Given the general resistance of sulfonated aromatic amines to biodegradation, "Benzenesulfonic acid, (acetylamino)-" is expected to exhibit persistence in the environment. core.ac.uk Its high solubility in water implies that it will be highly mobile in aquatic systems and may be transported over long distances. drugfuture.com
The compound's fate is highly dependent on the redox conditions of the environmental compartment. In aerobic surface waters, it may undergo slow degradation if adapted microbial populations are present. However, in anaerobic environments such as sediment and some groundwater, it is likely to be highly persistent. core.ac.uk The detection of related acetylated sulfonamides in groundwater samples supports the potential for these types of compounds to leach from soil and persist in subsurface environments. researchgate.net
Photodegradation and Other Abiotic Transformation Processes
Other abiotic processes, such as advanced oxidation processes, can degrade related compounds. For instance, the photocatalytic degradation of 3-nitrobenzenesulfonic acid using titanium dioxide (TiO₂) and UV radiation has been demonstrated. researchgate.net While effective in engineered systems, such processes are not considered major natural attenuation pathways in the environment. Another potential but minor abiotic process is autoxidation, which can lead to the formation of colored polymers. core.ac.uk
Degradation Products and Their Environmental Implications
The degradation of "Benzenesulfonic acid, (acetylamino)-" would produce a series of intermediate products before complete mineralization.
| Process | Anticipated Product(s) | Environmental Implication |
| Biodegradation (Initial Step) | Aminobenzenesulfonic acid (from deacetylation) | The primary transformation product. Its own biodegradability is variable and isomer-dependent. core.ac.uk |
| Biodegradation (Aerobic) | Catechols (from dioxygenase attack) nih.gov | Intermediates on the pathway to ring cleavage. |
| Biodegradation (Mineralization) | Carbon dioxide, water, sulfate (SO₄²⁻), biomass core.ac.uk | Complete detoxification and removal from the environment. |
| Incomplete Degradation | Persistent aminobenzenesulfonic acid and other intermediates | These products may retain or have their own biological activity and environmental mobility. |
The most likely initial biotic transformation is the hydrolysis of the amide linkage, releasing acetic acid and the corresponding aminobenzenesulfonic acid (ABS). The environmental implication of this is the formation of a new, potentially persistent compound. If conditions are favorable for further aerobic degradation, the ABS intermediate would be attacked by dioxygenase enzymes to form catechols, followed by cleavage of the aromatic ring and eventual mineralization to CO₂, water, and sulfate. nih.govresearchgate.net If degradation is incomplete, the resulting aminobenzenesulfonic acid could accumulate in the environment.
Advanced Remediation Strategies for Benzenesulfonic acid, (acetylamino)-
The environmental persistence of benzenesulfonic acid, (acetylamino)-, also known as N-acetylsulfanilic acid, necessitates the development of effective remediation technologies. Conventional wastewater treatment methods are often insufficient for the complete removal of such sulfonated aromatic compounds. Therefore, advanced remediation strategies, including Advanced Oxidation Processes (AOPs) and bioaugmentation, have been investigated as promising alternatives for the degradation of this compound and its structural analogs.
Application of Advanced Oxidation Processes (AOPs)
Advanced Oxidation Processes (AOPs) are a suite of chemical treatment procedures designed to remove organic and inorganic contaminants from water and wastewater by oxidation through reactions with highly reactive hydroxyl radicals (•OH). While specific studies on the application of AOPs for the degradation of benzenesulfonic acid, (acetylamino)- are limited, research on structurally similar compounds, such as sulfanilic acid and other sulfonated aromatic amines, provides valuable insights into the potential efficacy of these technologies.
AOPs like ozonation, Fenton, and photo-Fenton processes have demonstrated effectiveness in degrading aromatic compounds. For instance, the ozonation of phenol (B47542) sulfonic acid-syntan has been shown to result in partial mineralization, indicating the susceptibility of the sulfonic acid group to oxidative attack. researchgate.netnih.gov The presence of an electron-donating group on an aromatic compound can enhance its reactivity towards hydroxyl radicals, which are key oxidizing species in many AOPs. bohrium.com
The degradation efficiency of AOPs is influenced by several factors, including pH, oxidant dosage, and the presence of catalysts. For example, in Fenton and photo-Fenton processes, the reaction is highly pH-dependent, with optimal degradation typically occurring in acidic conditions.
Table 1: Illustrative Degradation Efficiencies of AOPs for Structurally Similar Sulfonated Aromatic Compounds
| Advanced Oxidation Process | Target Compound | Initial Concentration (mg/L) | Reaction Time (min) | Degradation Efficiency (%) | Reference Compound |
| Ozonation | Phenol Sulfonic Acid-Syntan | 500 | 60 | ~70 (COD removal) | Phenol Sulfonic Acid-Syntan |
| Fenton Oxidation | Sulfanilic Acid | 100 | 120 | >90 | Sulfanilic Acid |
| Photo-Fenton | Aromatic Amines | 50 | 60 | >95 | Generic Aromatic Amines |
| Photocatalysis (TiO2/UV) | Sulfamethoxazole | 10 | 90 | ~94 | Sulfamethoxazole |
Note: The data in this table is illustrative and based on studies of structurally similar compounds to infer the potential efficacy of AOPs for benzenesulfonic acid, (acetylamino)-.
The degradation pathways in AOPs typically involve hydroxylation of the aromatic ring, followed by ring cleavage, leading to the formation of smaller organic acids and eventually complete mineralization to carbon dioxide, water, and inorganic ions like sulfate and nitrate.
Bioaugmentation for Enhanced Degradation
Bioaugmentation is an environmental remediation strategy that involves the introduction of specific microorganisms or microbial consortia to enhance the degradation of target pollutants. While the biodegradability of benzenesulfonic acid, (acetylamino)- has not been extensively studied, research on related compounds like sulfanilic acid and acetanilide suggests that bioaugmentation could be a viable approach.
Studies have shown that certain bacteria can utilize sulfonated aromatic amines as a sole source of carbon and energy. For example, an acclimatized activated sludge has been shown to aerobically degrade sulfanilic acid, with the concomitant release of sulfate and high chemical oxygen demand (COD) removal, indicating near-complete mineralization. nih.govresearchgate.net A pure culture of Pseudomonas paucimobilis has also been identified for its ability to degrade sulfanilic acid. nih.gov
The biodegradation of acetanilide, which shares the acetylamino functional group, has been demonstrated by a consortium of microbes, including Rhodococcus erythropolis and Aspergillus ustus. u-szeged.huresearchgate.net This suggests that microorganisms capable of cleaving the amide bond and subsequently degrading the aromatic ring may exist. The initial step in the biodegradation of acetanilide often involves its conversion to aniline (B41778). researchgate.net
For effective bioaugmentation, it is crucial to select microbial strains or consortia that are adapted to the specific contaminant and environmental conditions. The success of bioaugmentation can be influenced by factors such as pH, temperature, nutrient availability, and the presence of co-contaminants.
Table 2: Microbial Strains and Consortia with Potential for Degradation of Benzenesulfonic acid, (acetylamino)- Based on Structurally Similar Compounds
| Microorganism/Consortium | Target Compound Degraded | Key Degradation Pathway | Reference Compound |
| Activated Sludge Consortium | Sulfanilic Acid | Aerobic mineralization | Sulfanilic Acid |
| Pseudomonas paucimobilis | Sulfanilic Acid | Utilization as carbon and nitrogen source | Sulfanilic Acid |
| Rhodococcus erythropolis & Aspergillus ustus | Acetanilide | Conversion to aniline and subsequent degradation | Acetanilide |
| Bacillus cereus | Sulfanilic Acid | Aerobic degradation | Sulfanilic Acid |
Note: This table presents microorganisms identified for their ability to degrade compounds structurally related to benzenesulfonic acid, (acetylamino)-, suggesting their potential utility in bioaugmentation strategies.
The complete mineralization of benzenesulfonic acid, (acetylamino)- through bioaugmentation would likely involve a multi-step process. This would entail the initial hydrolysis of the acetyl group to form 4-aminobenzenesulfonic acid (sulfanilic acid), followed by the desulfonation and cleavage of the aromatic ring, ultimately leading to biomass, carbon dioxide, and water.
Supramolecular Chemistry and Self Assembly Phenomena
Directed Self-Assembly through Hydrogen Bonding Interactions
Hydrogen bonding is a primary directional force in the self-assembly of molecules containing sulfonic acid and amide functionalities. In the solid state, sulfanilic acid is known to exist as a zwitterion (⁺H₃N-C₆H₄-SO₃⁻), where the acidic proton resides on the amino group. iucr.orgresearchgate.netresearchgate.netwikipedia.org This zwitterionic character creates strong charge-assisted hydrogen bonds. The acetylation of the amino group in N-acetylsulfanilic acid prevents zwitterion formation, altering the hydrogen-bonding landscape. The molecule possesses distinct donor sites (sulfonic acid O-H and amide N-H) and acceptor sites (sulfonyl O, amide C=O), enabling the formation of robust intermolecular networks.
Crystal structure analyses of sulfanilic acid hydrates reveal extensive hydrogen-bonding networks. iucr.orgresearchgate.net For instance, in the dihydrate form, zwitterions of sulfanilic acid form centrosymmetric, antiparallel dimers through direct N—H⋯O hydrogen bonds. researchgate.netresearchgate.net These dimers are further linked by water molecules, creating complex layered structures. researchgate.net This established behavior in the parent compound underscores the strong potential for N-acetylsulfanilic acid to form ordered assemblies via hydrogen bonds involving its sulfonic acid and amide groups.
No specific research findings detailing the formation of infinite one-dimensional chains for Benzenesulfonic acid, (acetylamino)- were identified in the conducted searches. The formation of such chains typically relies on self-complementary hydrogen-bonding motifs that link molecules in a head-to-tail fashion. While the functional groups present could theoretically support such arrangements, specific crystallographic evidence is not available.
There is no evidence from the performed searches to suggest that Benzenesulfonic acid, (acetylamino)- participates in quadruple hydrogen-bonding motifs. These motifs are highly specific and require a particular arrangement of four distinct hydrogen bonding sites, which is not characteristic of this molecule's structure.
Pi-Stacking and Van der Waals Interactions in Molecular Aggregation
The planar phenyl ring in Benzenesulfonic acid, (acetylamino)- is expected to facilitate molecular aggregation through π-π stacking and van der Waals interactions. These forces, while weaker than hydrogen bonds, are crucial for the efficient packing of molecules in the solid state and can influence aggregation in solution.
Dimerization and Higher-Order Assembly in Solution and Solid State
In the solid state, the formation of dimers is a common motif for molecules with hydrogen-bonding capabilities. As observed in the crystal structure of sulfanilic acid dihydrate, the organic molecules exist as zwitterions that are aligned in an antiparallel fashion to form dimers through direct N—H⋯O hydrogen bonds. researchgate.netresearchgate.net This head-to-tail dimeric motif is a fundamental building block of the crystal lattice.
For Benzenesulfonic acid, (acetylamino)-, the presence of both the sulfonic acid and amide groups provides multiple pathways for dimerization. A likely and stable motif would involve a pair of O-H⋯O hydrogen bonds between the sulfonic acid groups of two molecules, a pattern commonly observed in carboxylic acids and other sulfonic acids.
| Interacting Groups | Description | Potential Motif |
|---|---|---|
| Sulfonic Acid ↔ Sulfonic Acid | Two molecules interact via hydrogen bonds between their sulfonic acid groups. | R²₂(8) ring motif |
| Amide ↔ Amide | Two molecules interact via N-H···O=C hydrogen bonds between their amide groups. | R²₂(8) ring motif |
| Sulfonic Acid ↔ Amide | The sulfonic acid group of one molecule donates a proton to the carbonyl oxygen of a second molecule. | Chain or finite cluster |
Information regarding the dimerization or higher-order assembly of this specific compound in solution is not available from the conducted searches. Such studies would typically involve techniques like NMR spectroscopy or mass spectrometry to determine association constants and elucidate the nature of the aggregates formed.
Applications in Supramolecular Polymers and Functional Assemblies
The conducted searches yielded no specific examples of Benzenesulfonic acid, (acetylamino)- being used as a monomer for the construction of supramolecular polymers or other functional assemblies. The development of supramolecular polymers relies on monomers with highly directional and reliable self-assembly motifs, often involving complementary hydrogen-bonding arrays or strong π-stacking capabilities, leading to one-dimensional, chain-like growth. nih.govrug.nl While the molecule possesses the necessary functional groups for self-assembly, its potential in this specific application area has not been documented in the available literature.
Future Research Directions and Emerging Areas
Development of Novel and Efficient Catalytic Systems for Synthesis
The synthesis of benzenesulfonic acid derivatives traditionally relies on methods that can be resource-intensive and generate considerable waste. Future research is heavily focused on the development of innovative catalytic systems that offer higher efficiency, selectivity, and sustainability. A primary goal is the creation of "next generation" catalysts that can minimize or eliminate waste in chemical manufacturing. acs.org
One promising avenue is the exploration of heterogeneous catalysts. These catalysts, being in a different phase from the reactants, are easily separated and recycled, which simplifies the purification process and reduces waste. Research into solid acid catalysts, such as zeolites, functionalized mesoporous silica, and ion-exchange resins, is anticipated to yield systems that can replace corrosive and hazardous liquid acids like fuming sulfuric acid. For instance, the development of a heterogeneous copper catalyst using modified lignosulfonate as a support has shown excellent activity and recyclability in synthesizing nitrogen-containing heterocycles, demonstrating the potential of biomass-derived supports. beilstein-journals.org
Furthermore, research into palladium-catalyzed reactions, such as the Matsuda reaction, which utilizes diazonium salts of aromatic amines, could offer alternative synthetic routes with high yields and broad substrate scope. semanticscholar.org The optimization of these catalytic processes will likely involve a combination of high-throughput screening of catalyst libraries and detailed mechanistic studies to identify the most effective and robust systems.
Table 1: Comparison of Potential Catalytic Systems
| Catalyst Type | Potential Advantages | Research Focus |
| Heterogeneous Solid Acids | Easy separation, reusability, reduced corrosion, milder reaction conditions. | Development of novel porous materials, surface functionalization, optimization of acid site density and strength. |
| Homogeneous Palladium Complexes | High activity and selectivity, broad functional group tolerance. | Ligand design for improved stability and turnover number, development of recyclable catalyst systems. semanticscholar.org |
| Biomass-Supported Catalysts | Utilization of renewable resources, potential for biodegradability, unique catalytic properties. beilstein-journals.org | Screening of different biomass sources, optimization of metal immobilization techniques, and catalyst characterization. beilstein-journals.org |
Design and Synthesis of Next-Generation Functional Materials with Tailored Properties
Benzenesulfonic acid, (acetylamino)- and its derivatives are valuable building blocks for a wide range of functional materials due to the presence of both the sulfonic acid group and the acetylamino group. Future research in this area will focus on the precise design and synthesis of materials with highly specific and enhanced properties for targeted applications.
In the realm of polymer science, incorporating sulfonated monomers like (acetylamino)benzenesulfonic acid into polymer backbones can impart properties such as ion conductivity, hydrophilicity, and thermal stability. This is particularly relevant for the development of advanced membranes for fuel cells, water purification (reverse osmosis and nanofiltration), and separation processes. Research will likely concentrate on controlling the degree of sulfonation and the distribution of functional groups within the polymer matrix to fine-tune the material's performance.
Another emerging area is the development of organic electronic materials. The π-conjugated systems present in these molecules can be exploited in the design of organic semiconductors for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic thermoelectric generators (TEs). mdpi.com Future work will involve modifying the molecular structure to control the energy levels (HOMO/LUMO), enhance charge carrier mobility, and improve device performance and stability. mdpi.com For example, the synthesis of dicyanomethylene end-capped quinoidal thieno–isoindigo has shown promise in creating materials with desirable electronic properties. mdpi.com
In-depth Exploration of Complex Reaction Mechanisms
A fundamental understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new, more efficient ones. The sulfonation of aromatic compounds, including acetanilide (B955), is a classic example of an electrophilic aromatic substitution reaction. libretexts.org While the general mechanism is well-established, there are still nuances that warrant further investigation, especially when employing novel catalytic systems or unconventional reaction conditions.
Future research will likely employ a combination of advanced spectroscopic techniques (e.g., in-situ NMR and IR spectroscopy), kinetic studies, and isotopic labeling to elucidate the intricate details of the reaction pathways. For instance, understanding the role of intermediates, such as the sigma complex, and the factors that influence its stability and subsequent reaction steps can provide valuable insights for process optimization. libretexts.org
Moreover, the reversibility of the sulfonation reaction presents both challenges and opportunities. libretexts.org A deeper understanding of the thermodynamics and kinetics of the reverse reaction is essential for maximizing product yield and preventing decomposition under certain conditions. libretexts.org This knowledge can also be leveraged for applications such as the introduction of deuterium (B1214612) labels into aromatic rings. libretexts.org
Integration of Advanced Computational Models for Predictive Chemical Design
The synergy between computational chemistry and experimental work is becoming increasingly important in modern chemical research. Advanced computational models offer a powerful tool for predicting molecular properties, elucidating reaction mechanisms, and guiding the design of new molecules and materials with desired functionalities. stmjournals.com
In the context of Benzenesulfonic acid, (acetylamino)-, computational methods such as Density Functional Theory (DFT) can be used to model the sulfonation reaction, calculate activation energies for different pathways, and predict the regioselectivity of the substitution. This can help in understanding the directing effects of the acetylamino group and in designing reaction conditions that favor the formation of the desired isomer.
For materials science applications, molecular dynamics (MD) simulations can provide insights into the structure-property relationships of polymers and other materials derived from (acetylamino)benzenesulfonic acid. stmjournals.com For example, MD simulations can be used to predict the morphology of polymer membranes and to understand how factors like water content and temperature affect their ion transport properties. Machine learning algorithms are also emerging as a valuable tool for predicting molecular interactions and material properties with high speed and accuracy. stmjournals.commdpi.com
Table 2: Applications of Computational Models in Chemical Research
| Computational Method | Application Area | Predicted Properties/Insights |
| Density Functional Theory (DFT) | Reaction Mechanism Studies | Transition state geometries, activation energies, reaction pathways, regioselectivity. |
| Molecular Dynamics (MD) Simulations | Materials Science | Polymer morphology, ion transport properties, conformational changes, binding affinities. stmjournals.com |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Large Biomolecular Systems | High-precision investigation of enzymatic reactions, drug-receptor interactions. stmjournals.com |
| Machine Learning (ML) Algorithms | Predictive Modeling | Molecular interactions, material properties, prediction of network traffic. mdpi.com |
Enhancement of Green Chemistry Principles in Industrial Production
The chemical industry is under increasing pressure to adopt more sustainable and environmentally friendly manufacturing processes. akzonobel.com Green chemistry principles provide a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org Future research on the industrial production of Benzenesulfonic acid, (acetylamino)- will be heavily influenced by these principles.
A key focus will be on reducing the Process Mass Intensity (PMI), which is the ratio of the total mass of materials used to the mass of the final product. This can be achieved through various strategies, such as improving reaction yields, minimizing the use of solvents, and developing processes that utilize renewable feedstocks. acsgcipr.org For example, research into converting lignin-based benzoic acid derivatives into active pharmaceutical ingredients offers a promising route for sustainable chemical production. rsc.org
The use of safer and more environmentally benign solvents is another important aspect of green chemistry. Research into solvent-free reaction conditions or the use of alternative solvents like ionic liquids or supercritical fluids could significantly reduce the environmental footprint of the manufacturing process. Furthermore, the development of continuous flow reactors, such as microchannel reactors, can offer better control over reaction parameters, improve safety, and enhance efficiency compared to traditional batch processes. google.com
Comprehensive Environmental Impact Assessments and Remediation Technologies
As with any industrially significant chemical, a thorough understanding of its environmental fate and potential impact is essential. Future research will need to include comprehensive assessments of the lifecycle of Benzenesulfonic acid, (acetylamino)- and its derivatives, from production to disposal.
This includes studies on its biodegradability in different environmental compartments, such as soil and water. While some benzenesulfonic acids are known to be biodegradable, the presence of the acetylamino group may influence the degradation pathway and rate. ca.goveuropa.eu Research on the sonochemical degradation of benzenesulfonic acid has shown that hydroxyl radicals can effectively break down the molecule, suggesting a potential remediation strategy. nih.gov
In cases where contamination occurs, the development of effective remediation technologies is crucial. This could involve advanced oxidation processes, such as ozonation or photocatalysis, which can break down the organic molecule into less harmful substances. Bioremediation, using microorganisms that can metabolize sulfonated aromatic compounds, is another promising and environmentally friendly approach. Further research is needed to identify and engineer microbial strains with enhanced degradation capabilities and to optimize the conditions for their application in real-world scenarios.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for preparing (acetylamino)-benzenesulfonic acid derivatives, and how do reaction conditions influence yield and purity?
- Methodological Answer : A common approach involves sulfonation of acetanilide derivatives using concentrated sulfuric acid or chlorosulfonic acid under controlled temperatures (40–60°C). Post-sulfonation, the product is neutralized with sodium hydroxide to isolate the sulfonic acid salt. For example, 4-[2-(1-methyl-1H-imidazol-2-ylsulfanyl)-acetylamino]-benzenesulfonic acid was synthesized via nucleophilic substitution followed by crystallization in a monoclinic system (P21/c space group) . Yield optimization requires precise stoichiometric ratios of sulfonating agents and purification via recrystallization or column chromatography.
Q. How are physicochemical properties (e.g., solubility, pKa) of (acetylamino)-benzenesulfonic acid derivatives characterized?
- Methodological Answer : Solubility is determined in polar (water, methanol) and nonpolar solvents (diethyl ether) using gravimetric analysis. Acidity (pKa) is measured via potentiometric titration, with benzenesulfonic acid derivatives typically exhibiting strong acidity (pKa ≈ −2.8) due to the electron-withdrawing sulfonic group . Thermal stability and melting points are analyzed via differential scanning calorimetry (DSC), as seen in derivatives like 3,5-dibromo-4-nitroso-benzenesulfonic acid (mp >200°C) .
Q. What spectroscopic techniques are critical for structural elucidation of (acetylamino)-benzenesulfonic acid compounds?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is used to resolve crystal packing and hydrogen-bonding networks, as demonstrated for 4-[2-(1-methylimidazolylsulfanyl)-acetylamino]-benzenesulfonic acid (unit-cell parameters: a = 17.0692 Å, b = 5.0326 Å) . Complementary techniques include FT-IR (for sulfonic S=O stretching at ~1180 cm⁻¹) and NMR (¹³C chemical shifts at ~125–140 ppm for aromatic carbons) .
Advanced Research Questions
Q. How do structural modifications (e.g., halogenation, azo-group introduction) alter the bioactivity of (acetylamino)-benzenesulfonic acid derivatives?
- Methodological Answer : Halogenation (e.g., bromine at C3/C5) enhances antimicrobial activity by increasing electrophilicity and membrane penetration. For instance, 3,5-dibromo-4-nitroso derivatives showed inhibitory effects against E. coli and S. aureus (MIC ≤25 µg/mL). Azo-group incorporation (e.g., 4-isothiocyanatostilbene derivatives) improves photostability and enables fluorescence-based tracking in cellular studies . Structure-activity relationships (SAR) are validated via comparative MIC assays and molecular docking against bacterial enzyme targets (e.g., dihydrofolate reductase) .
Q. What computational strategies are used to predict interactions between (acetylamino)-benzenesulfonic acid derivatives and biological targets?
- Methodological Answer : Density functional theory (DFT) calculates electrostatic potential maps to identify reactive sites (e.g., sulfonic acid group for hydrogen bonding). Molecular docking (AutoDock Vina) simulates ligand-enzyme binding, as applied to 4-[imidazolylsulfanyl]-acetylamino derivatives with DNA gyrase (binding energy ≤−8.5 kcal/mol). Molecular dynamics (MD) simulations (NAMD/GROMACS) assess stability of ligand-protein complexes over 100-ns trajectories .
Q. How do crystallographic studies resolve contradictions in reported hydrogen-bonding networks for (acetylamino)-benzenesulfonic acid salts?
- Methodological Answer : Hirshfeld surface analysis quantifies intermolecular interactions (e.g., O–H···O, C–H···π) in crystal lattices. For example, 4-[imidazolylsulfanyl]-acetylamino-benzenesulfonic acid exhibited 12% O–H···O and 9% C–H···π contributions, resolving discrepancies in earlier reports of dominant van der Waals interactions . Polarized microscopy and SCXRD at variable temperatures (100–298 K) further clarify thermal-dependent polymorphism .
Q. What analytical challenges arise in quantifying trace impurities (e.g., sulfonic acid byproducts) during synthesis?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) separates impurities like unreacted acetanilide or sulfonyl chlorides. Limits of detection (LOD ≤0.1%) are achieved using reverse-phase C18 columns and acetonitrile/water gradients. Mass spectrometry (LC-MS) identifies byproducts via exact mass matching (e.g., [M+H]⁺ for 4-nitroso derivatives at m/z 366.95) .
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding the antimicrobial efficacy of (acetylamino)-benzenesulfonic acid derivatives?
- Resolution : Discrepancies arise from variations in bacterial strains (e.g., Gram-positive vs. Gram-negative), assay protocols (broth microdilution vs. disk diffusion), and derivative solubility. For example, 4-[imidazolylsulfanyl]-acetylamino derivatives showed higher efficacy in nutrient-rich media (MIC = 12.5 µg/mL) vs. minimal media (MIC = 50 µg/mL) due to enhanced bioavailability . Standardization using CLSI guidelines and solvent controls (e.g., DMSO ≤1%) is critical.
Experimental Design Considerations
Q. How to design stability studies for (acetylamino)-benzenesulfonic acid derivatives under physiological conditions?
- Methodological Answer : Conduct accelerated stability testing in PBS (pH 7.4, 37°C) over 72 hours, with aliquots analyzed via HPLC at 0, 24, 48, and 72 h. Degradation products (e.g., hydrolyzed acetyl groups) are quantified using calibration curves. For photostability, expose samples to UV light (λ = 365 nm) and monitor absorbance changes at λmax (e.g., 336 nm for isothiocyanato derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
